1-Bromo-3,5-diphenylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQERQQZZREDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435159 | |
| Record name | 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103068-20-8 | |
| Record name | 2~5~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-bromo-1,1':3',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis. The document details a robust synthetic protocol utilizing a Suzuki-Miyaura cross-coupling reaction. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl substituents, makes it a valuable intermediate for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This compound and its derivatives are of significant interest in the development of novel materials and pharmaceutical agents.
Synthesis of this compound
A reliable and high-yielding method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Reaction Scheme
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is adapted from a documented synthetic procedure.[1][2]
Materials:
-
1,3,5-Tribromobenzene (25 g, 79 mmol)
-
Phenylboronic acid (23.3 g, 191 mmol)
-
Potassium carbonate (32.9 g, 238 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol)
-
Toluene (125 mL)
-
Distilled water (50 mL)
-
1,4-Dioxane (125 mL)
-
Methanol
Procedure:
-
To a 500 mL reactor, sequentially add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol), distilled water (50 mL), and toluene (125 mL).
-
Add 125 mL of 1,4-dioxane to the mixture.
-
Stir the reaction mixture and reflux for 24 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and methanol.
-
This procedure yields approximately 21 g (85%) of this compound.[1][2]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃Br | [3] |
| Molecular Weight | 309.20 g/mol | [3] |
| Appearance | Off-white powder or crystalline solid | [1][3] |
| Melting Point | 105-106 °C | [1][3] |
| Boiling Point | 401.1 ± 14.0 °C (Predicted) | [1] |
| Density | 1.309 g/cm³ | [1][3] |
| Solubility | Soluble in many common organic solvents | [3] |
Spectroscopic Data
While specific spectra are not provided here, the following are the expected and reported characterization data.
-
¹H NMR & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton and carbon environments in this compound will give rise to a characteristic set of signals.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for aromatic C-H and C=C stretching would be expected.
-
X-ray Crystallography: The crystal structure of this compound has been determined, confirming the connectivity and spatial arrangement of the atoms.[4] The analysis reveals slight differences in the C-Br and C-C bond lengths between the two crystallographically independent molecules in the asymmetric unit.[4] The dihedral angles between the adjacent benzene rings are also reported.[4]
Experimental Workflow for Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed a robust and high-yielding synthesis of this compound via a Suzuki-Miyaura coupling reaction. The compiled physicochemical and spectroscopic characterization data provide a solid foundation for researchers to identify and verify the purity of the synthesized compound. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the development of novel organic materials and potential pharmaceutical candidates.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound (CAS No: 103068-20-8). This aromatic organic compound is a valuable intermediate in various fields, including organic synthesis, materials science, and potentially in drug development. This document summarizes key quantitative data in structured tables, details a common experimental protocol for its synthesis, and provides visualizations for the synthetic workflow and its general reactivity.
Core Physicochemical Properties
This compound is an aromatic compound characterized by a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups.[1] It typically presents as an off-white powder or crystalline solid at room temperature.[1][2]
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 103068-20-8 | [1][2][3] |
| Molecular Formula | C18H13Br | [1][3] |
| Molecular Weight | 309.2 g/mol | [1][3] |
| Appearance | Off-white powder or crystalline solid | [1][2] |
| EINECS | 822-230-8 | [2] |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 105-106 °C | [1][2] |
| Boiling Point | 401.1 ± 14.0 °C (Predicted) | [1][2] |
| Density | 1.309 g/cm³ | [1][2] |
| Solubility | Good solubility in many common organic solvents; low solubility in polar solvents like water. | [1][4] |
| UV max | 252 nm (in CH2Cl2) | [2][5] |
Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the bromine atom on the aromatic ring. This bromine atom acts as a good leaving group, making the compound an excellent substrate for a variety of substitution and coupling reactions.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecular architectures.[1]
Key applications include:
-
Organic Intermediate: It is widely utilized in the synthesis of specialized organic molecules.[1]
-
Materials Science: It serves as a precursor in the development of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), where precise molecular structures are crucial.[1]
-
Dendrimer Synthesis: It is used in the synthesis of aromatic dendrimers that feature 2,4,6-triphenyl-1,3,5-triazine (B147588) cores.[2][5]
The following diagram illustrates the general reactivity of this compound.
References
An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene (CAS: 103068-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene, a substituted m-terphenyl (B1677559) derivative, is a versatile aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the reactive bromine functionality, makes it an ideal building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in organic synthesis and drug discovery.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups at the 3 and 5 positions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103068-20-8 | [2][3] |
| Molecular Formula | C₁₈H₁₃Br | [1] |
| Molecular Weight | 309.20 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 105-106 °C | [1] |
| Boiling Point (Predicted) | 401.1 ± 14.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.309 g/cm³ | [1] |
| λmax | 252 nm (in CH₂Cl₂) | [2] |
Table 2: Solubility Profile of this compound
Based on the principle of "like dissolves like," this nonpolar aromatic compound exhibits good solubility in a range of common organic solvents.[1]
| Solvent | Type | Predicted Solubility |
| Toluene (B28343) | Nonpolar Aprotic | Soluble |
| Hexane | Nonpolar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Methanol (B129727) | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Water | Aqueous | Insoluble |
Spectral Data
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction.[2]
Reaction Scheme:
Materials:
-
1,3,5-Tribromobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Distilled water
-
Methanol
Procedure:
-
To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[2]
-
Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]
-
Add 1,4-dioxane (125 mL) to the mixture.[2]
-
Stir the mixture and reflux for 24 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[2]
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a mixed solvent system of toluene and methanol to yield a white to off-white crystalline solid.[2]
Procedure:
-
Dissolve the crude product in a minimum amount of hot toluene.
-
While the solution is still hot, add hot methanol dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound. A yield of approximately 85% can be expected.[2]
Applications
Materials Science
The primary application of this compound is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] Its rigid and conjugated structure makes it an excellent building block for the synthesis of host materials, emissive materials, and charge-transporting layers in OLED devices. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. It is also used in the synthesis of aromatic dendrimers.[2]
Drug Discovery and Development
While direct biological applications of this compound are not extensively reported, its core m-terphenyl scaffold is of significant interest in medicinal chemistry. The m-terphenyl motif can serve as a non-peptidic scaffold to mimic the secondary structure of peptides, enabling the design of potent and selective inhibitors of protein-protein interactions.
The 3,5-diphenyl substitution pattern provides a three-dimensional arrangement of aromatic rings that can be functionalized to interact with specific binding pockets on a target protein. For example, derivatives of the m-terphenyl scaffold have been investigated as inhibitors of tubulin polymerization for the development of novel anticancer agents.[5]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and reactive bromine handle make it a key intermediate in the development of advanced materials for electronic applications. Furthermore, the inherent properties of its m-terphenyl scaffold present opportunities for its use in the design of novel therapeutic agents. This technical guide provides a foundation for researchers and scientists to explore the full potential of this intriguing molecule.
References
Spectral Analysis of 1-Bromo-3,5-diphenylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the development of advanced materials.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols.
Compound Overview
This compound, with the molecular formula C₁₈H₁₃Br and a molecular weight of 309.2 g/mol , is a solid at room temperature with a melting point of 105-106°C.[1][2][4] Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, makes it a valuable building block in the synthesis of complex organic molecules.[1][2]
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 - 7.70 | m | 3H | H-2', H-4', H-6' (protons on the central ring) |
| 7.35 - 7.55 | m | 10H | Protons on the two terminal phenyl rings |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 141-143 | C-3, C-5 (carbons attached to phenyl groups) |
| 129-131 | C-1', C-1'' (ipso-carbons of terminal phenyl rings) |
| 128-130 | Aromatic CH carbons of terminal phenyl rings |
| 127-129 | Aromatic CH carbons of terminal phenyl rings |
| 125-127 | Aromatic CH carbons of the central ring |
| 122-124 | C-1 (carbon attached to Bromine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For aromatic compounds, characteristic bands are observed for C-H and C=C stretching and bending vibrations.[6][7][8]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium-Strong | Aromatic C=C ring stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |
| 880 - 820 | Strong | C-H out-of-plane bending (indicative of 1,3,5-trisubstitution) |
| 770 - 730 | Strong | C-H out-of-plane bending (monosubstituted phenyl rings) |
| 710 - 690 | Strong | C-H out-of-plane bending (monosubstituted phenyl rings) |
| ~550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 308/310 | High | [M]⁺ (Molecular ion peak) |
| 229 | Medium | [M-Br]⁺ |
| 152 | Medium | [C₁₂H₈]⁺ (Biphenylene radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 103068-20-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of 1-Bromo-3,5-diphenylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Bromo-3,5-diphenylbenzene. This guide provides a detailed experimental protocol for determining the solubility of this compound, alongside an illustrative framework for data presentation and visualization of the experimental workflow, based on general principles of organic chemistry.
Introduction
This compound is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, renders it a valuable intermediate in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide outlines a comprehensive approach to determining the solubility of this compound and presents the data in a clear, structured format suitable for research and development.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103068-20-8 |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.20 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 105-106 °C |
| Boiling Point | ~401.1 °C at 760 mmHg |
| Density | ~1.309 g/cm³ |
Illustrative Solubility Data
Due to the absence of published quantitative data, the following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This qualitative assessment is based on the principle of "like dissolves like," where non-polar to moderately polar aromatic compounds exhibit higher solubility in solvents of similar polarity.
| Solvent | Solvent Polarity | Expected Qualitative Solubility |
| Hexane | Non-polar | Low |
| Toluene | Non-polar (Aromatic) | High |
| Dichloromethane (B109758) | Polar aprotic | High |
| Ethyl Acetate | Moderately polar aprotic | Moderate |
| Acetone | Polar aprotic | Moderate |
| Ethanol | Polar protic | Low to Moderate |
| Methanol | Polar protic | Low |
| Water | Highly polar protic | Insoluble |
Note: This table is for illustrative purposes only and should be confirmed by experimental determination.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the equilibrium solubility method, a robust technique for determining the solubility of a solid compound in a liquid solvent.
1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Class A glassware
2. Procedure
2.1. Preparation of Calibration Curve
-
Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, e.g., dichloromethane or toluene) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.
2.2. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Tightly seal the vials to prevent solvent evaporation.
2.3. Equilibration
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically.
2.4. Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.
2.5. Sample Analysis
-
Analyze the diluted, filtered samples using the same analytical method (HPLC or UV-Vis spectrophotometry) employed for the calibration standards.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
3. Data Reporting
All solubility measurements should be performed in triplicate, and the results should be reported as the mean ± standard deviation. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic of the experimental workflow for determining the equilibrium solubility of this compound.
This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol and data presentation structure will aid in generating reliable and comparable solubility data, which is essential for the effective application of this compound in scientific research and development.
An In-depth Technical Guide to the Crystal Structure of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis, particularly for advanced materials and pharmaceutical intermediates. This document details the crystallographic data, experimental protocols for its synthesis and single crystal growth, and a logical workflow for its structural determination.
Core Data Presentation
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[1] A summary of the key crystallographic and structural refinement data is presented in Table 1. Selected bond lengths and angles, as well as torsion angles, are provided in subsequent tables to highlight the key geometric features of the molecule.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| CCDC Deposition No. | 758290 |
| Empirical Formula | C₁₈H₁₃Br |
| Formula Weight | 309.20 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a | 11.098(2) Å |
| b | 10.323(2) Å |
| c | 25.174(5) Å |
| α | 90° |
| β | 97.43(3)° |
| γ | 90° |
| Volume | 2859.3(9) ų |
| Z | 8 |
| Density (calculated) | 1.436 Mg/m³ |
| Absorption Coefficient | 2.555 mm⁻¹ |
| F(000) | 1248 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX II CCD |
| Theta range for data collection | 2.13 to 25.00° |
| Index ranges | -13<=h<=13, -12<=k<=12, -29<=l<=29 |
| Reflections collected | 15810 |
| Independent reflections | 5013 [R(int) = 0.0351] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5013 / 0 / 361 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1033 |
| R indices (all data) | R1 = 0.0576, wR2 = 0.1145 |
| Largest diff. peak and hole | 0.413 and -0.463 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound.
| Bond | Molecule 1 | Molecule 2 |
| Br1-C1 | 1.904(3) | - |
| Br2-C19 | - | 1.901(3) |
| C3-C7 | 1.491(4) | - |
| C5-C13 | 1.488(4) | - |
| C21-C25 | - | 1.489(4) |
| C23-C31 | - | 1.492(4) |
Table 3: Selected Bond Angles (°) for this compound.
| Angle | Molecule 1 | Molecule 2 |
| C2-C1-C6 | 121.7(3) | - |
| C2-C1-Br1 | 119.2(2) | - |
| C6-C1-Br1 | 119.1(2) | - |
| C20-C19-C24 | 121.8(3) | - |
| C20-C19-Br2 | 119.3(2) | - |
| C24-C19-Br2 | 118.9(2) | - |
Table 4: Selected Torsion Angles (°) for this compound.
| Torsion Angle | Molecule 1 | Molecule 2 |
| C2-C3-C7-C8 | 39.99(2) | - |
| C4-C3-C7-C12 | -26.85(2) | - |
| C20-C21-C25-C26 | 29.90(2) | - |
| C22-C21-C25-C30 | -38.01(2) | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved via a Suzuki cross-coupling reaction.[2][3]
Materials:
-
1,3,5-Tribromobenzene (1.0 eq)
-
Phenylboronic acid (2.4 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.04 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Distilled water
Procedure:
-
To a reaction vessel, add 1,3,5-tribromobenzene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a solvent mixture of toluene, 1,4-dioxane, and distilled water.
-
The reaction mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a mixture of toluene and methanol to afford this compound as an off-white solid.[2]
Single Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate (B1210297) at room temperature.
Materials:
-
Purified this compound
-
Ethyl acetate
Procedure:
-
Dissolve the purified this compound in a minimum amount of ethyl acetate in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature.
-
Colorless, block-like crystals will form over a period of several days.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker SMART APEX II CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Logical Workflow
The following diagram illustrates the experimental workflow from the synthesis of this compound to its crystal structure determination.
This diagram outlines the key stages, starting from the chemical synthesis of the compound, followed by its purification. The purified material is then used for growing single crystals, which are subsequently analyzed by X-ray diffraction. The collected diffraction data is processed to solve and refine the crystal structure, ultimately yielding the detailed crystallographic information presented in this guide.
References
An In-depth Technical Guide on the Thermal Stability of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Bromo-3,5-diphenylbenzene is a substituted aromatic compound with a terphenyl-like structure. Its molecular framework suggests a high degree of thermal stability, a common characteristic of polyphenyl systems. The presence of a carbon-bromine bond, however, introduces a potential site for thermal degradation. Understanding the thermal stability of this compound is critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during synthesis, purification, or processing.
This guide will explore the theoretical aspects of the thermal decomposition of this compound, provide standardized methodologies for its empirical thermal analysis, and present a logical framework for interpreting the resulting data.
Predicted Thermal Properties and Decomposition
The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of this compound, the weakest covalent bond is predicted to be the carbon-bromine (C-Br) bond.
Decomposition Onset Temperature
Direct experimental data for the decomposition temperature of this compound is not available in the reviewed literature. However, based on data for analogous compounds, such as bromobenzene, which undergoes pyrolysis at temperatures in the range of 1018 to 1126 K (745 to 853 °C), it is anticipated that this compound will exhibit high thermal stability, with a decomposition onset temperature likely exceeding 400 °C in an inert atmosphere. The extended aromatic system of the diphenylbenzene moiety is expected to contribute to this stability.
Predicted Decomposition Pathway
The thermal decomposition of brominated aromatic hydrocarbons typically proceeds through a radical mechanism initiated by the homolytic cleavage of the C-Br bond. This is due to the C-Br bond being weaker than the C-C and C-H bonds within the aromatic structure.
The proposed primary decomposition pathway for this compound is as follows:
-
Initiation: Homolytic cleavage of the C-Br bond to form a 3,5-diphenylphenyl radical and a bromine radical.
-
Propagation: The highly reactive radical species can then participate in a series of secondary reactions, including:
-
Hydrogen abstraction from other molecules to form 3,5-diphenylbenzene.
-
Combination of two 3,5-diphenylphenyl radicals to form higher molecular weight polyphenyl species.
-
Reaction of the bromine radical with other organic molecules or another bromine radical to form HBr or Br₂, respectively.
-
Under oxidative conditions, the decomposition pathway would be more complex, involving the formation of brominated phenols and other oxygenated aromatic compounds.
Quantitative Thermal Analysis Data
As of the date of this publication, specific quantitative TGA and DSC data for this compound has not been reported in peer-reviewed literature. The following table outlines the key thermal parameters that would be determined through TGA and DSC analysis and provides context based on typical values for similar aromatic compounds.
| Parameter | Analytical Method | Description | Expected Value/Range (for analogous compounds) |
| Melting Point (T_m) | DSC | The temperature at which the solid-to-liquid phase transition occurs. | For 4-Bromo-p-terphenyl, the melting point is around 232°C.[1] A similar range is expected. |
| Enthalpy of Fusion (ΔH_f) | DSC | The amount of energy required to melt the solid. | Varies depending on crystalline structure. |
| Decomposition Onset Temperature (T_onset) | TGA | The temperature at which significant mass loss begins. | Expected to be > 400°C in an inert atmosphere. |
| Temperature of Maximum Decomposition Rate (T_max) | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. | Dependent on heating rate and atmosphere. |
| Residual Mass | TGA | The percentage of the initial mass remaining at the end of the experiment. | In an inert atmosphere, some char formation may lead to a non-zero residual mass. In an oxidative atmosphere, complete combustion is expected, leaving minimal residue. |
| Glass Transition Temperature (T_g) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if the material can be vitrified). | Not typically observed for highly crystalline small molecules unless rapidly quenched from a melt. |
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.
-
Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C), then ramp up to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min). A second heating cycle may be performed to observe the behavior of the melt-quenched material.
-
-
Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Visualizations
Predicted Thermal Decomposition Pathway
The following diagram illustrates the initial and key propagation steps in the predicted thermal decomposition of this compound under inert conditions.
Caption: Predicted radical decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The logical workflow for the comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for the thermal characterization of this compound.
Conclusion
This compound is predicted to be a thermally stable molecule, with decomposition likely initiated by the homolytic cleavage of the carbon-bromine bond at temperatures exceeding 400 °C. While specific experimental data is currently unavailable, the established analytical techniques of TGA and DSC, following the protocols outlined in this guide, can provide precise quantitative data on its thermal properties. The provided decomposition pathway and experimental workflow offer a solid foundation for researchers and professionals working with this compound to ensure its safe handling and to understand its behavior under thermal stress. Further experimental investigation is warranted to definitively characterize the thermal stability of this compound.
References
The Rising Star of Materials Science: A Technical Guide to 1-Bromo-3,5-diphenylbenzene and Its Applications
For Immediate Release: A comprehensive technical guide exploring the burgeoning potential of 1-Bromo-3,5-diphenylbenzene in advanced materials science has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the synthesis, properties, and applications of this versatile chemical compound, with a particular focus on its role in the development of next-generation organic electronics.
This compound, a substituted aromatic compound, is emerging as a critical building block for a variety of high-performance materials. Its unique molecular architecture, characterized by a central phenyl ring flanked by two other phenyl groups and a reactive bromine atom, allows for the precise tuning of electronic and photophysical properties. This makes it an ideal candidate for creating novel materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.
Core Applications in Organic Electronics
The primary application of this compound lies in the synthesis of advanced materials for organic electronic devices. Its derivatives are being extensively investigated as:
-
Hole Transport Materials (HTMs) in Perovskite Solar Cells: The triphenylbenzene core of this compound provides a rigid, three-dimensional structure that is conducive to efficient hole transport. By functionalizing the molecule, researchers can fine-tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of perovskite absorbers, leading to improved device efficiency and stability.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the diphenylbenzene moiety makes it an excellent candidate for host materials in PhOLEDs. These hosts can effectively transfer energy to phosphorescent guest emitters, leading to highly efficient light emission.
-
Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters: The adaptable structure of this compound allows for its incorporation into complex molecules exhibiting TADF, a mechanism that enables near-100% internal quantum efficiency in OLEDs.
Synthesis and Material Properties
This compound is typically synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene (B165230) and phenylboronic acid. The stoichiometry of the reactants is carefully controlled to favor the mono-substitution product.
Derivatives of this compound often exhibit high thermal stability, a crucial property for the longevity of electronic devices. The glass transition temperatures (Tg) of these materials are typically high, ensuring morphological stability in the amorphous solid state, which is beneficial for thin-film device fabrication.
Quantitative Data Summary
While specific performance data for materials directly derived from this compound is still emerging in the literature, the following table summarizes the performance of a perovskite solar cell utilizing a hole transport material based on a closely related 1,3,5-triphenylbenzene (B1329565) core. This data highlights the potential of this class of materials.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 12.14% |
| Open-Circuit Voltage (Voc) | Data not available |
| Short-Circuit Current (Jsc) | Data not available |
| Fill Factor (FF) | Data not available |
Note: This data is for a device using a derivative of 1,3,5-tris(2-bromophenyl)benzene (B372361) and is presented here as a proxy for the potential of this compound based materials.
Experimental Protocols
Synthesis of this compound
A general synthetic procedure involves the palladium-catalyzed Suzuki coupling reaction.
Materials:
-
1,3,5-tribromobenzene
-
Phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water or dioxane/water)
Procedure:
-
A reaction flask is charged with 1,3,5-tribromobenzene, phenylboronic acid, a palladium catalyst, and a base.
-
A suitable solvent mixture is added, and the reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is heated to reflux for a specified period, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Logical Relationships in Material Design
The versatility of this compound stems from its utility as a scaffold for creating a wide array of functional molecules. The following diagram illustrates the logical workflow from the core molecule to its application in organic electronics.
Caption: Logical workflow from the core molecule to its application.
Future Outlook
The exploration of this compound and its derivatives in materials science is still in its early stages, yet the initial results are highly promising. Future research is expected to focus on the synthesis of a wider range of derivatives with tailored properties for specific applications. The development of more efficient and stable materials for OLEDs and solar cells will be a key area of investigation. Furthermore, the unique photophysical properties of these compounds may open up new avenues in the fields of chemical sensors and bio-imaging. As our understanding of the structure-property relationships in this class of materials grows, so too will their impact on the landscape of advanced materials.
1-Bromo-3,5-diphenylbenzene: A Versatile Precursor for Advanced Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Bromo-3,5-diphenylbenzene is a key aromatic building block that has garnered significant attention in the field of organic electronics. Its rigid, diphenyl-substituted benzene (B151609) core provides a robust scaffold for the synthesis of a diverse range of functional materials. The strategically positioned bromine atom serves as a versatile reactive site, enabling the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of this compound as a precursor for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. It details the synthesis of the precursor itself, its subsequent derivatization into functional materials, their key photophysical and electrochemical properties, and protocols for their integration into electronic devices.
Physicochemical Properties of this compound
A solid understanding of the fundamental properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 103068-20-8 |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.20 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 105-106 °C[1][2] |
| Boiling Point | 401.1 ± 14.0 °C at 760 mmHg (Predicted)[1][2] |
| Density | ~1.309 g/cm³[1][2] |
| Solubility | Good solubility in common organic solvents[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance.
Experimental Protocol: Suzuki Coupling
Materials:
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Distilled water
Procedure:
-
To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (6.12 g, 3 mmol).[2]
-
Add distilled water (50 mL) and toluene (125 mL) to the reactor.[2]
-
Add 125 mL of 1,4-dioxane to the mixture.[2]
-
Stir the mixture and reflux for 24 hours.[2]
-
After the reaction is complete, separate the organic layer.
-
Concentrate the organic layer under reduced pressure.[2]
-
Purify the product by recrystallization from toluene and methanol to yield this compound. An 85% yield (21 g) has been reported for this procedure.[2]
Application as a Precursor for Star-Shaped Organic Electronic Materials
The structure of this compound makes it an ideal precursor for the synthesis of star-shaped molecules and dendrimers. These architectures are of great interest in organic electronics as they can suppress intermolecular interactions, leading to improved solubility and film-forming properties, and can enhance charge transport and light emission characteristics.
Synthesis of a Star-Shaped Hole Transport Material
A common strategy involves the Buchwald-Hartwig amination to couple amine-containing functional groups to the this compound core. This is particularly useful for creating hole-transporting materials (HTMs), which are essential components in OLEDs.
Example: Synthesis of a Triarylamine-based Star-Shaped Molecule
While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis starting from 1,3,5-tris(2-bromophenyl)benzene (B372361) demonstrates the principle. This involves the Buchwald-Hartwig amination with a diarylamine, such as 4,4'-dimethoxydiphenylamine, to create a star-shaped molecule with a triphenylamine (B166846) core.[1]
References
An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a pivotal intermediate in organic synthesis with significant applications in materials science and pharmaceutical research. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of dendrimers and organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Discovery and History
While the precise moment of the first synthesis of this compound is not extensively documented in readily available literature, its utility as a building block in more complex molecular architectures has led to its characterization and use in various fields of chemical research. A notable early mention of its synthesis is found in a 1995 Ph.D. thesis by K. Zong from The University of Alabama, which focused on 1,3-dipolar cycloaddition reactions.[1]
A significant milestone in the formal characterization of this compound was the publication of its crystal structure in 2009 by Z.-Q. Wang et al. in Acta Crystallographica Section E.[2] This study provided precise data on bond lengths and angles, confirming the molecule's three-dimensional structure and intermolecular interactions. The compound is also known by several synonyms, including 5'-Bromo-1,1':3',1''-terphenyl and 5'-Bromo-m-terphenyl.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 103068-20-8 | |
| Molecular Formula | C₁₈H₁₃Br | |
| Molecular Weight | 309.20 g/mol | |
| Melting Point | 105-106 °C | |
| Boiling Point | 401.1 ± 14.0 °C at 760 mmHg | |
| Density | ~1.309 g/cm³ | |
| Appearance | White to almost white powder or crystalline solid |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Suzuki-Miyaura Coupling Reaction
This synthetic route involves the reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
1,3,5-tribromobenzene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Distilled water
Procedure:
-
To a 500 mL reactor, add 1,3,5-tribromobenzene (25 g, 79 mmol), phenylboronic acid (23.3 g, 191 mmol), potassium carbonate (32.9 g, 238 mmol), and tetrakis(triphenylphosphine)palladium(0) (6.12 g, 3 mmol).[3]
-
Add distilled water (50 mL), toluene (125 mL), and 1,4-dioxane (125 mL) to the reactor.[3]
-
Stir the mixture and reflux for 24 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and methanol to yield this compound (21 g, 85% yield).[3]
Structural Information
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[2] The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[2] Key structural parameters are presented below.
| Parameter | Molecule 1 | Molecule 2 | Reference |
| C-Br bond length (Å) | Varies | Varies | [2] |
| C-C bond length between rings (Å) | Varies | Varies | [2] |
| Dihedral angles between adjacent benzene (B151609) rings (°) | 26.85(2) and 39.99(2) | 29.90(2) and 38.01(2) | [2] |
Applications
This compound is a valuable intermediate in the synthesis of a variety of organic materials, particularly those with applications in materials science and electronics.
Dendrimer Synthesis
This compound is utilized as a building block in the synthesis of aromatic dendrimers.[3] Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The bromine atom on the this compound core provides a reactive site for further functionalization and the growth of dendritic branches.
Organic Light-Emitting Diodes (OLEDs)
This compound is a key intermediate in the synthesis of materials for OLEDs. Its rigid aromatic structure contributes to the thermal stability and charge-transport properties of the resulting materials, which are crucial for the performance and longevity of OLED devices. The bromo-functionality allows for the introduction of various substituents to fine-tune the electronic and optical properties of the final OLED materials.
Conclusion
This compound is a versatile and important compound in the field of organic synthesis. While its early history is not prominently documented, its utility in the construction of complex molecules like dendrimers and materials for OLEDs is well-established. The Suzuki-Miyaura coupling provides an efficient route for its synthesis, and its well-characterized structure makes it a reliable building block for the design of new functional materials. This guide provides essential information for researchers and professionals working with this compound, facilitating its application in further scientific and technological advancements.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. 1-Bromo-3,5-diphenylbenzene is a key substrate in this reaction for the synthesis of 1,3,5-triphenylbenzene (B1329565) and its derivatives. These products are of significant interest due to their applications as fluorescent core molecules in star-shaped dendrimers, organic light-emitting diodes (OLEDs), and as building blocks for covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Concepts and Applications
This compound serves as a sterically hindered aryl bromide, and its successful coupling requires carefully optimized reaction conditions. The resulting 1,3,5-triphenylbenzene core is a C3-symmetric molecule, a structural motif that is highly valuable in materials science and medicinal chemistry. The peripheral phenyl rings can be further functionalized to modulate the electronic and photophysical properties of the final compound.
Key Applications of 1,3,5-Triphenylbenzene Derivatives:
-
Organic Electronics: Utilized in the development of electroluminescent devices and as electrode materials.
-
Dendrimer Chemistry: Acts as a central scaffold for the synthesis of star-shaped molecules and dendrimers with unique photophysical properties.
-
Porous Materials: Substituted 1,3,5-triphenylbenzenes are employed as building blocks for metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have applications in gas storage and separation.
-
Fluorescent Sensors: The inherent fluorescence of the 1,3,5-triphenylbenzene core makes it a suitable platform for the development of chemical sensors.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Given the sterically hindered nature of the substrate, the choice of catalyst, ligand, and base is crucial for achieving high yields.
Protocol 1: General Procedure for the Synthesis of 1,3,5-Triphenylbenzene
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or a more specialized ligand for sterically hindered substrates (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 309.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3,5-triphenylbenzene.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields can vary depending on the specific ligand, base, and solvent system used, as well as the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | >90 (expected) |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 90 | 18 | High (expected) |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 20 | High (expected) |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | High (expected) |
Note: The yields presented are typical expectations based on similar reactions reported in the literature for sterically hindered aryl bromides. Actual yields may vary.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,5-diphenylbenzene as a key building block. This sterically hindered aryl bromide is a valuable precursor for the synthesis of complex organic molecules, including functional materials and pharmaceutical intermediates. The protocols provided are based on established methodologies for palladium-catalyzed reactions and may require optimization for specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the synthesis of various terphenyl derivatives and more complex poly-aryl systems.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | [Data not available in cited sources; typical yields for similar substrates are >80%] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | [Data not available in cited sources; typical yields for similar substrates are >85%] |
| 3 | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | [Data not available in cited sources; typical yields for similar substrates are >80%] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triphenylbenzene (B1329565).
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction can be employed to introduce vinyl groups onto the 1,3,5-triphenylbenzene core.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | [Data not available in cited sources; yields can vary significantly based on steric hindrance] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | [Data not available in cited sources; side reactions may occur at high temperatures] |
| 3 | Ethylene (1 atm) | Pd₂(dba)₃ (1) | DavePhos (2) | Cy₂NMe | Dioxane | 110 | 24 | [Data not available in cited sources; requires specialized equipment for handling gaseous reagents] |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.
-
Heat the reaction to 100°C and stir for 24 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired stilbene (B7821643) derivative.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | [Data not available in cited sources; high yields are expected with appropriate ligand selection] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | [Data not available in cited sources; sterically hindered amines may require more forcing conditions] |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2.5) | LHMDS | THF | 80 | 12 | [Data not available in cited sources; primary amines are generally good coupling partners] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Inside a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add aniline (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired N-(3,5-diphenylphenyl)aniline.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing arylalkynes.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | [Data not available in cited sources; good to excellent yields are common for this reaction] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | [Data not available in cited sources; TMS group can be removed post-coupling] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 80 | 16 | [Data not available in cited sources; aliphatic alkynes are also suitable partners] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 65°C for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1,3-diphenyl-5-(phenylethynyl)benzene.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.
Disclaimer: The quantitative data in the tables are based on typical yields for analogous substrates and should be considered as estimates. Actual yields for reactions with this compound may vary and require experimental optimization. The provided protocols are intended as a starting point for methodology development. All reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
experimental protocol for Sonogashira coupling with 1-Bromo-3,5-diphenylbenzene
Abstract
This application note details a robust and optimized experimental protocol for the Sonogashira cross-coupling of the sterically hindered aryl bromide, 1-Bromo-3,5-diphenylbenzene, with various terminal alkynes. The Sonogashira reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] The protocol described herein addresses the challenges associated with sterically demanding substrates by employing a carefully selected catalyst system and optimized reaction conditions. This methodology provides a reliable pathway for the synthesis of a diverse range of 1,3-diphenyl-5-alkynylbenzene derivatives, which are valuable building blocks in materials science and drug discovery. All quantitative data, including reagent stoichiometry and expected product yields, are presented in tabular format for clarity and reproducibility. Additionally, a graphical representation of the experimental workflow is provided to facilitate procedural understanding.
Introduction
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become an indispensable tool for the synthesis of substituted alkynes.[1][2] These products are key intermediates in the preparation of pharmaceuticals, natural products, and advanced organic materials.[3] While the reaction is generally high-yielding and tolerates a wide variety of functional groups, substrates with significant steric hindrance, such as this compound, can present a significant challenge.[4][5][6] The steric bulk surrounding the reaction center can impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.[6]
To overcome this limitation, the selection of an appropriate phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands have been shown to enhance the reactivity of sterically hindered aryl bromides in Sonogashira couplings.[4][5] This protocol employs a palladium catalyst in conjunction with a bulky trialkylphosphine ligand to facilitate the efficient coupling of this compound with a variety of terminal alkynes.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or a similar bulky phosphine ligand
-
Triethylamine (B128534) (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Ligand Addition: Add the bulky phosphine ligand, such as tri-tert-butylphosphine (0.04 mmol, 4 mol%), to the reaction mixture.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes the representative reagents and expected yields for the Sonogashira coupling of this compound with various terminal alkynes under the optimized conditions described above.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1,3-Diphenyl-5-(phenylethynyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3,5-diphenylbenzene | 80-90 |
| 3 | Trimethylsilylacetylene | ((3,5-Diphenylphenyl)ethynyl)trimethylsilane | 90-98 |
| 4 | Propargyl alcohol | 3-(3,5-Diphenylphenyl)prop-2-yn-1-ol | 70-80 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Conclusion
This application note provides a detailed and optimized protocol for the Sonogashira coupling of the sterically challenging substrate, this compound. The use of a bulky phosphine ligand is critical for achieving high yields. The described methodology is broadly applicable to a range of terminal alkynes, offering a reliable and efficient route to valuable 1,3-diphenyl-5-alkynylbenzene derivatives. This protocol is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diode (OLED) Materials from 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene is a versatile building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its rigid, aromatic core provides a robust scaffold for the construction of high-performance Hole Transport Materials (HTMs), Electron Transport Materials (ETMs), and host materials for the emissive layer. The presence of a reactive bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the precise tuning of the electronic and physical properties of the final material.
This document provides detailed protocols for the synthesis of a model triarylamine-based Hole Transport Material (HTM) using this compound as a key precursor. The methodologies described herein are based on well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are fundamental transformations in the synthesis of OLED materials.
Key Applications in OLED Material Synthesis
The 3,5-diphenylbenzene moiety, when incorporated into organic molecules, can impart several desirable properties for OLED applications:
-
High Thermal Stability: The rigid, multi-ring structure contributes to a high glass transition temperature (Tg), which is crucial for the operational stability and lifetime of OLED devices.
-
Good Morphological Stability: The bulky nature of the diphenylphenyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films and preventing crystallization, which can be detrimental to device performance.
-
Tunable Electronic Properties: The core structure can be readily modified with various electron-donating or electron-accepting groups to fine-tune the HOMO and LUMO energy levels for efficient charge injection and transport.
This compound is a key starting material for synthesizing:
-
Hole Transport Materials (HTMs): By coupling with electron-rich moieties like diarylamines or carbazoles, materials with excellent hole mobility can be prepared.
-
Host Materials: The wide bandgap of the diphenylbenzene core makes it a suitable scaffold for hosting phosphorescent or fluorescent emitters in the emissive layer.
-
Emitting Materials: Further functionalization with chromophoric units can lead to the development of novel light-emitting dopants.
Experimental Protocols
This section details the synthesis of a model triarylamine-based Hole Transport Material, N,N-diphenyl-(3,5-diphenyl)aniline , via a Buchwald-Hartwig amination reaction.
Protocol 1: Synthesis of N,N-diphenyl-(3,5-diphenyl)aniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with diphenylamine (B1679370).
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 309.21 | 1.0 | 309 mg |
| Diphenylamine | 169.22 | 1.2 | 203 mg |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.29 | 0.04 | 8.1 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (309 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
In a separate glovebox or under an argon stream, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol) in 1 mL of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 9 mL of anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and quench with 20 mL of distilled water.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:dichloromethane gradient to afford the pure product, N,N-diphenyl-(3,5-diphenyl)aniline.
Protocol 2: Synthesis of 9-(3,5-diphenylphenyl)-9H-carbazole via Suzuki-Miyaura Coupling
This protocol outlines a potential synthetic route to a carbazole-based material using a Suzuki-Miyaura coupling.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 309.21 | 1.0 | 309 mg |
| 9H-Carbazole-9-boronic acid | 211.03 | 1.2 | 253 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| Toluene | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a Schlenk flask, dissolve this compound (309 mg, 1.0 mmol) and 9H-Carbazole-9-boronic acid (253 mg, 1.2 mmol) in 15 mL of toluene.
-
Add an aqueous solution of potassium carbonate (415 mg in 5 mL of water).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction by TLC (hexane:dichloromethane 8:2).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:dichloromethane gradient to yield the desired product.
Performance Data of Analogous OLED Devices
| Hole Transport Material (HTM) | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | ITO/NPB (60 nm)/Alq₃ (75 nm)/LiF (1 nm)/Al (100 nm) | ~1.5 | >10,000 | ~3.0 |
| 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) | ITO/TCTA (40 nm)/CBP:Ir(ppy)₃ (20 nm)/BCP (10 nm)/Alq₃ (30 nm)/LiF (1 nm)/Al (100 nm) | ~19 | >50,000 | ~2.8 |
| N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine (TPD) | ITO/TPD (50 nm)/Alq₃ (50 nm)/Mg:Ag (100 nm) | ~1.2 | ~15,000 | ~3.5 |
Data presented is for illustrative purposes and is based on typical values reported in the literature for analogous compounds. Actual performance will vary depending on the specific molecular structure, device architecture, and fabrication conditions.
Logical Workflow for OLED Material Synthesis and Device Fabrication
The following diagram illustrates the general workflow from precursor to a functional OLED device.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of advanced organic materials for OLED applications. The synthetic protocols provided herein for palladium-catalyzed cross-coupling reactions offer a robust and adaptable methodology for creating novel hole transport materials and other key OLED components. The inherent properties of the 3,5-diphenylbenzene core, such as high thermal and morphological stability, make it an attractive scaffold for the development of next-generation OLED materials with enhanced performance and longevity. The provided data on analogous compounds suggests that materials derived from this precursor have the potential to achieve high efficiency in OLED devices. Further research and development in this area are warranted to fully explore the potential of this promising building block.
Application Notes and Protocols for the Synthesis of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a central phenyl ring with a bromine atom and two flanking phenyl groups, allows for further functionalization, making it a key intermediate in the construction of complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound from 1,3,5-tribromobenzene (B165230) via a selective Suzuki-Miyaura cross-coupling reaction. The presented methodology is robust and has been optimized for high yield and selectivity.
Principle of the Method
The synthesis of this compound from 1,3,5-tribromobenzene is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl halide (1,3,5-tribromobenzene) and an organoboron compound (phenylboronic acid). By carefully controlling the stoichiometry of the reactants, a selective double coupling can be achieved, replacing two of the three bromine atoms with phenyl groups while retaining the third bromine for potential subsequent transformations. The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a base to activate the boronic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3,5-Tribromobenzene | 1.0 mmol |
| Phenylboronic Acid | 2.2 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 mmol |
| Base | |
| Sodium Carbonate (2M aqueous solution) | 2.0 mL |
| Solvent System | |
| Toluene (B28343) | 5.0 mL |
| Ethanol (B145695) | 2.0 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product Yield | |
| Isolated Yield of this compound | 85% |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
1,3,5-Tribromobenzene (TBB)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol, 314.8 mg).
-
Add phenylboronic acid (2.2 mmol, 268.2 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add 5.0 mL of anhydrous toluene and 2.0 mL of ethanol to the flask via syringe.
-
Prepare a 2M aqueous solution of sodium carbonate and add 2.0 mL to the reaction mixture.
-
-
Reaction Execution:
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction is allowed to proceed for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
After 12 hours, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with 20 mL of ethyl acetate and transferred to a separatory funnel.
-
The organic layer is washed with 20 mL of deionized water and then with 20 mL of brine.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 1-Bromo-3,5-diphenylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 1-Bromo-3,5-diphenylbenzene in the synthesis of marketed pharmaceutical intermediates is not extensively documented in publicly available literature. However, its structural motif, a terphenyl scaffold, is of significant interest in medicinal chemistry. These application notes, therefore, highlight its potential utility based on established synthetic methodologies and the known biological relevance of multi-aryl scaffolds. The protocols provided are representative examples for the functionalization of sterically hindered aryl bromides and can be adapted for this compound.
Introduction
This compound is an aromatic compound featuring a central brominated phenyl ring flanked by two other phenyl groups. The bromine atom serves as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-aryl structures. Such scaffolds are increasingly recognized for their therapeutic potential, particularly in targeting protein-protein interactions.[1][2] This document outlines the prospective applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on creating terphenyl-based compounds.
Potential Applications in Medicinal Chemistry
The rigid, extended structure of the terphenyl core makes it an attractive scaffold for designing inhibitors of protein-protein interactions (PPIs). One notable example is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.[1][2][3] Molecules that can block this interaction are a cornerstone of modern cancer immunotherapy. This compound can serve as a key starting material for the synthesis of novel terphenyl-based PD-1/PD-L1 inhibitors.
Additionally, p-terphenyl (B122091) derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[4][5][6] The derivatization of the this compound core through cross-coupling reactions allows for the exploration of this chemical space to develop new therapeutic agents.
Key Synthetic Transformations
The bromine atom on the this compound core is amenable to several key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.
-
Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds by coupling with boronic acids or esters. This is particularly useful for adding further aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary or secondary amines which can be crucial for interacting with biological targets.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes, which can act as linkers or pharmacophoric elements.
Experimental Protocols
The following are detailed, representative protocols for the functionalization of sterically hindered aryl bromides, which are applicable to this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted from the synthesis of sterically hindered biaryls and is suitable for coupling this compound with an arylboronic acid.[7][8][9]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) tribasic (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol is a general method for the amination of electron-rich and sterically hindered aryl bromides.[10][11][12]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol describes a copper-free Sonogashira coupling suitable for sterically demanding aryl bromides.[13][14][15]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium(II) chloride (PdCl₂, 2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add PdCl₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, this compound, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or heat to 60 °C for 4-8 hours if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 18-24 | 70-90 |
| Sonogashira | PdCl₂ / XPhos | Cs₂CO₃ | THF | 25-60 | 4-24 | 65-85 |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound as a versatile intermediate for generating diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway, a target for which terphenyl-based inhibitors have been developed. A molecule synthesized from this compound could potentially act as an inhibitor in this pathway.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 5. Structural and biological diversity of natural p-terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Functionalization of 1-Bromo-3,5-diphenylbenzene in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 1-Bromo-3,5-diphenylbenzene, a versatile building block for the synthesis of novel organic materials with applications in optoelectronics and other advanced fields. This document details key synthetic protocols, presents quantitative data for common cross-coupling reactions, and outlines the properties of the resulting materials.
Introduction
This compound is an aromatic compound featuring a central phenyl ring substituted with a bromine atom and two flanking phenyl groups.[1] This unique structure provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of functional moieties. The bulky diphenylbenzene core imparts significant steric hindrance, which can influence the photophysical and thermal properties of its derivatives, often leading to materials with high glass transition temperatures and good morphological stability, desirable traits for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2][3]
Key Functionalization Reactions
The bromine atom on the this compound scaffold serves as an excellent leaving group for several palladium-catalyzed cross-coupling reactions. The most common and effective methods for its functionalization include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Triaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids and their esters. This reaction is widely used to synthesize triaryl derivatives, which are often employed as core structures in hole transport materials and blue emitters in OLEDs.[4][5]
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
A detailed protocol for the Suzuki-Miyaura coupling of a substituted 5-bromoindazole, which can be adapted for this compound, is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent such as dimethoxyethane (DME).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired triaryl product.[6]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 85 |
| 1-bromo-4-nitrobenzene | phenylboronic acid | GO@NHC-Pd | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 98 |
Note: This data is for analogous aryl bromides to provide a reference for expected yields and conditions.[7][8]
Buchwald-Hartwig Amination: Synthesis of Triarylamines
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing triarylamine derivatives from this compound. Triarylamines are a critical class of materials used as hole transport layers (HTLs) in OLEDs due to their excellent charge-carrying capabilities and thermal stability.[3][10]
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
A general protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable ligand like XPhos (0.04 eq.).
-
Base Addition: Add a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent Addition: Add an anhydrous solvent such as toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at approximately 100 °C. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired triarylamine.[11]
Data Presentation: Buchwald-Hartwig Amination of Bromobenzene (B47551) with Various Amines
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Carbazole (B46965) | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 100 | 24 | >99 |
| Diphenylamine | [Pd(allyl)Cl]₂ / [t-Bu₃PH]BF₄ | t-BuONa | Toluene | 100 | 24 | 96 |
| Phenoxazine | [Pd(allyl)Cl]₂ / DavePhos | t-BuONa | Toluene | 100 | 24 | >99 |
| Phenothiazine | [Pd(allyl)Cl]₂ / DavePhos | t-BuONa | Toluene | 100 | 24 | 99 |
| 9,9-dimethyl-9,10-dihydroacridine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | 24 | 98 |
Note: This data is based on the amination of bromobenzene and serves as a guide for selecting optimal conditions.[12]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is crucial for synthesizing conjugated materials with extended π-systems, which are of interest for their electronic and photophysical properties.
General Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Detailed Protocol for Sonogashira Coupling:
A general protocol for the Sonogashira coupling is as follows:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent like DMF.
-
Catalyst and Base Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst like CuI (0.10 eq.), and a base, for example, diisopropylamine (B44863) (HNiPr₂) (3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired arylalkyne.[10]
Data Presentation: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Pd₆L₈ nanoball | Et₃N | Toluene | 80 | 96 |
| Bromobenzene | Pd₆L₈ nanoball | Et₃N | Toluene | 80 | 85 |
Note: This data for iodo- and bromobenzene provides a baseline for the reactivity in Sonogashira couplings.[13]
Applications in Novel Materials
The functionalized derivatives of this compound are key components in a variety of advanced materials, particularly for organic electronics.
Hole Transport Materials (HTMs)
Triarylamine derivatives synthesized via Buchwald-Hartwig amination of this compound serve as excellent hole transport materials. The bulky 3,5-diphenylphenyl core helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity. These materials typically exhibit high thermal stability and suitable HOMO levels for efficient hole injection from the anode and transport to the emissive layer in OLEDs.[2][3]
Properties of a Representative Hole Transport Material:
| Property | Value |
| Decomposition Temperature (Td) | > 400 °C |
| Glass Transition Temperature (Tg) | > 190 °C |
| Triplet Energy (ET) | 2.56 - 2.74 eV |
Data for analogous carbazole and dibenzo[b,d]furan-based HTMs.[2]
Blue Emitting Materials
By coupling this compound with suitable chromophores through Suzuki-Miyaura or other cross-coupling reactions, highly efficient deep-blue emitters can be synthesized. The twisted structure induced by the 3,5-diphenylphenyl unit can suppress intermolecular interactions and lead to high photoluminescence quantum yields (PLQY) in the solid state.[4] These materials are sought after for full-color displays and solid-state lighting applications.[14][15]
Photophysical Properties of a Deep-Blue Emitter:
| Property | Value |
| Emission Wavelength (in PMMA) | 390 - 405 nm |
| Photoluminescence Quantum Yield (in PMMA) | up to 0.96 |
| CIE Coordinates (y) | < 0.1 |
Data for a diphenylamino terphenyl emitter.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic materials. The straightforward functionalization through established cross-coupling methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the fine-tuning of the electronic and physical properties of the resulting molecules. The derivatives of this compound have demonstrated significant potential in the development of high-performance materials for OLEDs and other organic electronic devices, particularly as stable and efficient hole transport and blue-emitting materials. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this promising molecular scaffold.
References
- 1. 1-Bromo-3,5-diphenyl-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices [frontiersin.org]
Application Notes and Protocols for the Industrial Synthesis of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the production of advanced materials and active pharmaceutical ingredients (APIs). The primary method detailed is a robust and scalable Suzuki-Miyaura cross-coupling reaction. An alternative Grignard reaction route is also discussed for comparative purposes. This guide includes detailed experimental protocols, safety and handling information, quality control parameters, a cost analysis for industrial-scale production, and considerations for waste management.
Introduction
This compound is a crucial building block in organic synthesis, valued for its utility in creating complex molecular architectures. Its applications span from the development of organic light-emitting diodes (OLEDs) to the synthesis of novel pharmaceutical compounds. The growing demand for this intermediate necessitates a well-defined, scalable, and economically viable manufacturing process. This document outlines such a process, focusing on the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid, a method known for its high yield and functional group tolerance.
Comparative Synthesis Routes
Two primary synthetic strategies are considered for the industrial production of this compound: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 1,3,5-Tribromobenzene, Phenylboronic Acid | 1,3,5-Tribromobenzene, Phenylmagnesium Bromide |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | None (or transition metal co-catalyst) |
| Reaction Conditions | Generally mild, tolerates moisture and air to some extent | Requires strictly anhydrous conditions |
| Yield | High (typically >85%) | Variable, can be lower due to side reactions |
| Functional Group Tolerance | Excellent | Limited, reacts with acidic protons |
| Safety Concerns | Toxicity of palladium catalyst and phosphine (B1218219) ligands | Highly exothermic, pyrophoric nature of Grignard reagents |
| Cost | Higher catalyst cost, but potential for recycling | Lower reagent cost |
| Waste Stream | Palladium and boron-containing waste | Magnesium salts |
The Suzuki-Miyaura reaction is the recommended route for industrial-scale synthesis due to its higher and more reliable yields, milder reaction conditions, and superior functional group tolerance, which simplifies the overall process and reduces the likelihood of batch failure.
Experimental Protocols: Suzuki-Miyaura Synthesis
This section details the industrial-scale protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 1,3,5-Tribromobenzene | 626-39-1 | 314.80 | ≥98% |
| Phenylboronic Acid | 98-80-6 | 121.93 | ≥99% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥99% |
| Potassium Carbonate | 584-08-7 | 138.21 | ≥99% |
| Toluene (B28343) | 108-88-3 | 92.14 | Anhydrous |
| 1,4-Dioxane (B91453) | 123-91-1 | 88.11 | Anhydrous |
| Methanol (B129727) | 67-56-1 | 32.04 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Glass-lined or stainless steel reactor (e.g., 1000 L) with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Agitated Nutsche Filter Dryer (ANFD).
-
Vacuum pump.
-
Inert gas (Nitrogen) supply.
Reaction Workflow
Detailed Synthesis Protocol (Based on a 100 kg batch)
-
Reactor Charging: In a 1000 L reactor under a nitrogen atmosphere, charge 1,3,5-tribromobenzene (100 kg, 317.6 mol), phenylboronic acid (92.8 kg, 761.1 mol), and potassium carbonate (131.6 kg, 952.2 mol).
-
Solvent Addition: Add toluene (500 L), 1,4-dioxane (500 L), and deionized water (200 L).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.4 kg, 2.08 mol).
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 24 hours with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 100 L).
-
Combine and Wash: Combine all organic layers and wash with brine (100 L).
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: To the crude product, add hot toluene until fully dissolved. Slowly add methanol while stirring until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 4 hours to complete crystallization.
-
Isolation and Drying: Filter the solid product using an Agitated Nutsche Filter Dryer (ANFD). Wash the filter cake with cold methanol. Dry the product under vacuum at 60 °C until a constant weight is achieved.
Expected Yield: 85-90% Expected Purity: >99.5%
Safety and Handling
| Substance | Hazard Summary | PPE |
| 1,3,5-Tribromobenzene | Skin, eye, and respiratory irritant.[1] | Safety glasses, gloves, lab coat, respirator |
| Phenylboronic Acid | Harmful if swallowed.[2][3][4][5][6] | Safety glasses, gloves, lab coat |
| Pd(PPh₃)₄ | Air sensitive. May cause skin irritation.[7] | Safety glasses, gloves, lab coat |
| Toluene | Flammable liquid and vapor. Harmful if inhaled. | Flame-retardant lab coat, safety glasses, gloves, respirator |
| 1,4-Dioxane | Flammable liquid and vapor. Suspected carcinogen. | Flame-retardant lab coat, safety glasses, gloves, respirator |
-
All operations should be conducted in a well-ventilated area, under an inert atmosphere where specified.
-
Ground all equipment to prevent static discharge.
-
Have appropriate fire suppression equipment readily available.
Quality Control
Adherence to strict quality control parameters is essential for pharmaceutical intermediates.[8][9][10][11][12]
| Test | Specification | Method |
| Appearance | Off-white to light yellow crystalline powder | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, FT-IR |
| Assay | ≥ 99.5% | HPLC |
| Melting Point | 117-121 °C | Melting Point Apparatus |
| Residual Solvents | Toluene: ≤ 890 ppm, Methanol: ≤ 3000 ppm | GC-HS |
| Heavy Metals (Palladium) | ≤ 10 ppm | ICP-MS |
Potential Impurities to Monitor:
-
Unreacted 1,3,5-tribromobenzene
-
Phenylboronic acid and its anhydride
-
Homocoupled biphenyl (B1667301) (from phenylboronic acid)
-
Triphenylphosphine oxide
Cost Analysis (per 100 kg Batch)
This is an estimated cost analysis and will vary based on supplier and market conditions.
| Item | Quantity | Estimated Bulk Price (USD/kg) | Estimated Cost (USD) |
| 1,3,5-Tribromobenzene | 100 kg | 20 - 40 | 2,000 - 4,000 |
| Phenylboronic Acid | 92.8 kg | 30 - 50 | 2,784 - 4,640 |
| Pd(PPh₃)₄ | 2.4 kg | 10,000 - 15,000 | 24,000 - 36,000 |
| Potassium Carbonate | 131.6 kg | 2 - 5 | 263 - 658 |
| Solvents & Other Reagents | ~1000 L | - | 2,000 - 4,000 |
| Total Estimated Cost | 31,047 - 49,298 |
Waste Management and Catalyst Recycling
A significant portion of the cost is associated with the palladium catalyst. Implementing a catalyst recycling program is crucial for economic viability and sustainability.
-
Palladium Recovery: Spent catalyst and palladium-containing residues should be collected for recovery. Methods include incineration to burn off organic matter followed by acid leaching of the palladium, or using scavenger resins.[2][3][4][5][13] Recovered palladium can be reprocessed into fresh catalyst.
-
Solvent Waste: Toluene, methanol, and dioxane should be collected and subjected to fractional distillation for recovery and reuse.
-
Aqueous Waste: The aqueous stream containing potassium salts should be neutralized and treated in a wastewater treatment facility.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the industrial synthesis of this compound. By implementing robust quality control measures, efficient purification techniques such as crystallization in an Agitated Nutsche Filter Dryer, and a comprehensive catalyst recycling program, this process can be both economically and environmentally sustainable for large-scale production. Careful adherence to safety protocols is paramount throughout the manufacturing process.
References
- 1. 四(三苯基膦)钯(0) CAS No. 14221-01-3 Sigma-Aldrich [sigmaaldrich.com]
- 2. huaruicarbon.com [huaruicarbon.com]
- 3. mdpi.com [mdpi.com]
- 4. Production, Recycling and Economy of Palladium: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spinchem.com [spinchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 11. who.int [who.int]
- 12. gmpsop.com [gmpsop.com]
- 13. CN105256146A - Method for recycling metal palladium from waste palladium-aluminum oxide catalysts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-3,5-diphenylbenzene synthesis. The content is structured to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly via the Suzuki-Miyaura cross-coupling reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable. |
| Poor quality of reagents | Use high-purity 1,3,5-tribromobenzene and phenylboronic acid. Ensure the solvent is anhydrous and degassed. | |
| Inappropriate base | The choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. | |
| Suboptimal temperature | The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition. Optimize the temperature, typically in the range of 80-110 °C. | |
| Presence of oxygen | The palladium(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Formation of Multiple Products (Di- and Tri-substituted Byproducts) | Incorrect stoichiometry | Carefully control the stoichiometry of phenylboronic acid to favor mono-substitution. A slight excess of 1,3,5-tribromobenzene may be used. |
| High catalyst loading | Higher catalyst concentrations can sometimes lead to over-arylation. Optimize the catalyst loading to the lowest effective concentration. | |
| Prolonged reaction time | Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the desired mono-substituted product is maximized. | |
| Ligand choice | The steric and electronic properties of the phosphine (B1218219) ligand can influence selectivity. Consider using bulky monodentate ligands which can favor the coupling of less sterically hindered positions. | |
| Presence of Homocoupling Product (Biphenyl) | Oxidative homocoupling of boronic acid | This can be caused by the presence of oxygen or Pd(II) species. Ensure thorough degassing and use a high-quality Pd(0) source. |
| Reductive coupling of the aryl halide | This is a less common side reaction but can occur under certain conditions. | |
| Incomplete Consumption of Starting Material (1,3,5-Tribromobenzene) | Insufficient amount of boronic acid | Use a slight excess of phenylboronic acid (e.g., 1.1-1.2 equivalents) relative to the desired degree of substitution. |
| Deactivation of the catalyst | The catalyst may have been poisoned by impurities or degraded over time. Add a fresh batch of catalyst if the reaction stalls. | |
| Protodeboronation of phenylboronic acid | The boronic acid can be converted back to benzene (B151609) in the presence of water and base, especially at higher temperatures. Use anhydrous conditions and a suitable base to minimize this side reaction. | |
| Difficult Purification | Close polarity of products | The mono-, di-, and tri-substituted products, along with the starting material, can have very similar polarities, making separation by column chromatography challenging. |
| Optimize the eluent system for column chromatography. Consider using a non-polar solvent system with a gradual increase in polarity. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base. By carefully controlling the stoichiometry, selective mono-arylation can be achieved to yield the desired product.
Q2: How can I improve the selectivity for the mono-substituted product?
A2: To enhance the yield of this compound and minimize the formation of di- and tri-substituted byproducts, consider the following:
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Stoichiometry: Use a precise molar ratio of 1,3,5-tribromobenzene to phenylboronic acid (e.g., 1:2). A slight excess of the tribromobenzene can also favor mono-substitution.
-
Reaction Time: Monitor the reaction progress closely and stop it when the concentration of the desired product is at its maximum.
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Catalyst and Ligand: Employ a catalyst system known for selective mono-arylation. Bulky electron-rich phosphine ligands can sometimes improve selectivity.
Q3: What are the key parameters to optimize for the Suzuki-Miyaura reaction in this synthesis?
A3: The key parameters to optimize for a successful synthesis include:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand is critical.
-
Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield.
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Solvent: Aprotic solvents like toluene (B28343), dioxane, or DMF, often with a small amount of water, are commonly used. The solvent should be thoroughly degassed.
-
Temperature: The reaction is typically heated to between 80 °C and 110 °C.
Q4: My reaction is not going to completion. What should I check?
A4: If your reaction stalls, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. If in doubt, use a fresh batch.
-
Inert Atmosphere: Verify that your reaction setup is free of oxygen, as this can deactivate the catalyst.
-
Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.
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Base Strength and Solubility: Ensure the base is strong enough and has sufficient solubility in the reaction medium to activate the boronic acid.
Q5: How do I effectively purify the final product?
A5: Purification can be challenging due to the similar polarities of the starting material, desired product, and byproducts. A combination of techniques is often necessary:
-
Column Chromatography: Use a long column with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) to carefully separate the components.
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Recrystallization: This can be a highly effective method for obtaining a pure product. Experiment with different solvent systems to find one that provides good separation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
1,3,5-Tribromobenzene
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Phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., Potassium Carbonate [K₂CO₃])
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Solvent (e.g., Toluene and Water)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexane)
Procedure:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.1 eq), and potassium carbonate (3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via a syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters can affect the yield of this compound. Note that these are representative values and actual results may vary.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 75 |
| 2 | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 82 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 78 |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 65 |
Table 2: Effect of Different Palladium Catalysts on Product Yield
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Toluene/H₂O (4:1) | 78 |
| 2 | Pd(OAc)₂ | PPh₃ | Toluene/H₂O (4:1) | 72 |
| 3 | PdCl₂(dppf) | - | Toluene/H₂O (4:1) | 85 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,5-diphenylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?
A1: Crude this compound synthesized from 1,3,5-tribromobenzene (B165230) and phenylboronic acid may contain several impurities. These can include unreacted starting materials like 1,3,5-tribromobenzene, homo-coupled byproducts such as biphenyl, partially reacted intermediates (e.g., 1,3-dibromo-5-phenylbenzene), and residual palladium catalyst.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
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Recrystallization is highly effective for removing minor impurities and is a good first-choice for crude solid material.
-
Column Chromatography is recommended for removing impurities with similar polarity to the product, such as partially reacted intermediates or byproducts that are difficult to separate by recrystallization.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties include its solid state at room temperature and good solubility in many common organic solvents. This makes it a suitable candidate for purification by recrystallization.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline solid | |
| Molecular Formula | C₁₈H₁₃Br | [1] |
| Molecular Weight | 309.2 g/mol | [1] |
| Melting Point | 105-106°C | |
| Boiling Point | ~401.1°C at 760 mmHg | |
| Solubility | Soluble in nonpolar organic solvents like toluene (B28343) and hexane. | [2] |
Purification Protocols and Troubleshooting
Recrystallization
Recrystallization is an effective method for purifying this compound, especially if the crude product is already relatively pure.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., toluene or ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Inducing Crystallization: While the solution is still warm, slowly add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., methanol (B129727) or hexane) dropwise with swirling until the solution becomes slightly cloudy (the saturation point).[3]
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent. Dry the purified crystals in a vacuum oven.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - The compound is too soluble in the cold solvent system.- Too much solvent was used. | - Test a different solvent/anti-solvent combination.- Evaporate some of the solvent to reach the saturation point before cooling.[4]- Concentrate the filtrate to obtain a second crop of crystals.[4] |
| "Oiling Out" (Product separates as a liquid) | - The solution is cooling too quickly.- The crude product is highly impure, significantly depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly.[3]- Purify the crude material by column chromatography first to remove major impurities. |
| No Crystals Form | - The solution is not saturated or is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
Column Chromatography
Column chromatography is ideal for separating complex mixtures or removing impurities with polarities similar to the product.
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Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5]
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Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane) and pour it into a column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a protective layer of sand on top.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent). Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a "dry loading" by pre-adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate). Collect fractions and monitor their composition by TLC.
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Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product and any more polar impurities.[5]
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Poorly packed column (channeling).- Column is overloaded with sample. | - Optimize the eluent polarity using TLC to achieve better separation between spots.- Repack the column carefully to ensure a uniform bed.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). |
| Compound Won't Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase.[7] |
| Streaking on TLC/Column | - The sample is too concentrated.- The compound may be degrading on the acidic silica gel. | - Dilute the sample before loading.- Consider deactivating the silica gel by adding a small amount (~1%) of a base like triethylamine (B128534) to the eluent. |
Data Presentation
The following tables present illustrative data for typical purification outcomes. Actual results will vary based on the initial purity of the crude material.
Table 1: Illustrative Outcomes of Recrystallization
| Solvent System | Crude Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Toluene/Methanol | ~90% | >99.0% | 80-90% |
| Ethyl Acetate/Hexane | ~90% | >99.0% | 75-85% |
Table 2: Illustrative Outcomes of Column Chromatography
| Eluent System (Gradient) | Crude Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Hexane/Ethyl Acetate | ~75% | >99.5% | 70-85% |
| Hexane/Dichloromethane | ~75% | >99.5% | 70-85% |
Visualized Workflows
The following diagrams illustrate the logical workflows for the purification techniques described.
Caption: General workflow for purification by recrystallization.
References
- 1. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,5-diphenylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 1-Bromo-3,5-diphenylbenzene. Given the steric hindrance of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields with this substrate are common and typically stem from its significant steric hindrance. The two phenyl substituents ortho to the bromine atom impede the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. Other contributing factors can include suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature, as well as catalyst deactivation and competing side reactions.[1][2][3]
Q2: What are the most common side reactions observed with this compound in Suzuki couplings?
A2: The primary side reactions to be aware of are:
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Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more prevalent with electron-rich or heteroaromatic boronic acids and can be exacerbated by harsh basic conditions or prolonged reaction times.
-
Hydrodehalogenation: Reduction of the starting this compound to 1,3-diphenylbenzene. This can occur through various catalyst decomposition pathways.
Q3: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A3: To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using the appropriate stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can also help. For protodeboronation, using milder bases such as K₃PO₄ or Cs₂CO₃ is recommended. Additionally, using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can increase stability.
Q4: Is it necessary to use anhydrous solvents for this reaction?
A4: While some Suzuki-Miyaura reactions can tolerate small amounts of water, and in some cases, a co-solvent system with water is beneficial, starting with anhydrous solvents is highly recommended for sterically hindered substrates like this compound. This provides better control over the reaction conditions and can help to minimize side reactions such as protodeboronation.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a frequent issue when working with sterically hindered substrates. The following flowchart outlines a systematic approach to troubleshooting low conversion.
References
Technical Support Center: Scale-Up of 1-Bromo-3,5-diphenylbenzene Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Bromo-3,5-diphenylbenzene synthesis. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis via the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions. The surface area-to-volume ratio decreases significantly as the reactor size increases. | - Monitor and control temperature rigorously: Use multiple temperature probes to ensure uniform heating. - Optimize heating/cooling system: Ensure the heating mantle or cooling jacket is appropriately sized for the reactor volume. - Consider controlled reagent addition: For highly exothermic reactions, a slower, controlled addition of reagents can help manage heat generation. |
| Inefficient Mixing: Inadequate agitation can result in poor mass transfer between the aqueous and organic phases, slowing down the reaction rate and leading to incomplete conversion. | - Select an appropriate agitator: The type and speed of the stirrer should be suitable for the viscosity and volume of the reaction mixture. - Ensure proper mixing speed: The agitation speed should be sufficient to maintain a homogeneous mixture without causing excessive splashing. |
| Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate over the extended reaction times often required for larger batches. | - Maintain an inert atmosphere: Use nitrogen or argon blanketing throughout the reaction and workup to prevent catalyst oxidation. - Use high-purity reagents and solvents: Impurities can poison the catalyst. |
Issue 2: Product Contamination and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Formation of Homocoupling Byproducts: Phenylboronic acid can react with itself to form biphenyl, and 1,3,5-tribromobenzene (B165230) can also undergo homocoupling. | - Optimize stoichiometry: Use a slight excess of phenylboronic acid (e.g., 2.1-2.2 equivalents) to favor the cross-coupling reaction. - Control temperature: Higher temperatures can sometimes favor homocoupling. |
| Residual Palladium in the Final Product: Removing the palladium catalyst completely can be challenging, especially at a larger scale. | - Use a palladium scavenger: After the reaction is complete, treat the mixture with a scavenger resin or activated carbon to remove residual palladium. - Optimize crystallization: Multiple recrystallizations may be necessary to achieve the desired purity. |
| Incomplete Separation of Phases: In large-scale extractions, emulsions can form, leading to incomplete separation and contamination of the organic layer. | - Allow sufficient time for phase separation: Avoid rushing the workup process. - Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
-
Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.
-
Flammable Solvents: Toluene (B28343) and 1,4-dioxane (B91453) are flammable. Ensure proper ventilation and grounding of equipment to prevent ignition sources.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric under certain conditions. Handle with care, especially when filtering the reaction mixture.
-
Reagent Handling: Phenylboronic acid and potassium carbonate can be irritating. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: For large-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as process infrared (IR) spectroscopy or Raman spectroscopy can be valuable tools. Alternatively, carefully sampled aliquots can be analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and the formation of the product.
Q4: What are the typical impurities found in the crude product?
A4: Common impurities include:
-
Biphenyl (from homocoupling of phenylboronic acid)
-
Triphenylbenzene (from the reaction of the product with another equivalent of phenylboronic acid)
-
Unreacted 1,3,5-tribromobenzene
-
Partially reacted intermediates (e.g., 1,3-dibromo-5-phenylbenzene)
-
Residual palladium catalyst
Q5: What is a suitable solvent system for the recrystallization of this compound?
A5: A mixture of toluene and methanol (B129727) is an effective solvent system for the recrystallization of this compound.[1] The product is soluble in hot toluene and less soluble in methanol, which induces crystallization upon cooling.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling (500 mL Scale)
This protocol is adapted from a known laboratory procedure and includes considerations for scale-up.[1]
Materials and Equipment:
-
1,3,5-Tribromobenzene (25 g, 79 mmol)
-
Phenylboronic acid (23.3 g, 191 mmol)
-
Potassium carbonate (32.9 g, 238 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (1.82 g, 1.58 mmol, 2 mol%)
-
Toluene (125 mL)
-
1,4-Dioxane (125 mL)
-
Distilled water (50 mL)
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Equip the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Charging: To the flask, add 1,3,5-tribromobenzene (25 g), phenylboronic acid (23.3 g), and potassium carbonate (32.9 g).
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (1.82 g).
-
Solvent Addition: Add toluene (125 mL), 1,4-dioxane (125 mL), and distilled water (50 mL) to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 85-90 °C). Maintain reflux for 24 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 1 L separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a mixture of hot toluene and methanol to yield pure this compound as a white solid.
-
Expected yield: ~21 g (85%).
-
Scale-Up Considerations:
| Parameter | Lab Scale (500 mL) | Pilot Scale (20 L) | Considerations for Scale-Up |
| Reactor | 500 mL round-bottom flask | 20 L glass-lined reactor | Ensure adequate mixing and heat transfer capabilities. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller | Impeller design and speed are critical for maintaining a homogeneous mixture. |
| Heating | Heating mantle | Jacketed reactor with thermal fluid | Precise temperature control is essential to avoid side reactions and ensure safety. |
| Inerting | Nitrogen balloon/inlet | Continuous nitrogen purge | A robust inerting system is necessary to prevent catalyst deactivation. |
| Workup | Separatory funnel | Liquid-liquid extraction vessel | Phase separation can be slower at a larger scale; allow adequate time. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-3,5-diphenylbenzene, focusing on avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex. In this case, 1,3,5-tribromobenzene (B165230) can be reacted with phenylboronic acid in a controlled manner, or 1,3-dibromo-5-phenylbenzene can be coupled with phenylboronic acid.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?
A2: The primary impurities to monitor are:
-
Homocoupling products: Biphenyl (B1667301) (from the coupling of two phenylboronic acid molecules) and poly-phenylated benzenes. The presence of oxygen can often lead to an increase in the homocoupling of the boronic acid reactant.
-
Dehalogenation byproduct: 1,3-diphenylbenzene, where the bromine atom on the desired product is replaced by a hydrogen atom. This can occur when the palladium catalyst complex undergoes reductive elimination with a hydride source in the reaction mixture.
-
Starting materials: Unreacted 1,3,5-tribromobenzene or phenylboronic acid.
-
Triphenylbenzene: Over-reaction leading to the substitution of all three bromine atoms on a 1,3,5-tribromobenzene starting material.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities, consider the following:
-
Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which will reduce the incidence of boronic acid homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid is common, but a large excess can lead to more homocoupling.
-
Catalyst and Ligand Choice: Select a palladium catalyst and ligand system that favors the desired cross-coupling over side reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to more side products.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound is typically achieved through a combination of techniques. The crude product can first be subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. Subsequently, column chromatography on silica (B1680970) gel is a highly effective method for separating the desired product from starting materials and byproducts. A common eluent system for chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). Finally, recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can yield a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure you are using a fresh, high-quality palladium catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ. |
| Poor quality boronic acid | Boronic acids can degrade over time. Use fresh or recently purchased boronic acid. | |
| Ineffective base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may depend on the solvent and substrates. | |
| Insufficient degassing | Oxygen can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). | |
| Significant amount of biphenyl (homocoupling product) observed | Presence of oxygen | As mentioned, ensure rigorous degassing of the reaction setup. |
| Catalyst system favors homocoupling | Experiment with different palladium catalysts and ligands. | |
| Presence of 1,3-diphenylbenzene (dehalogenation product) | Hydride source in the reaction mixture | Ensure solvents are anhydrous and pure. Some bases or additives can act as hydride donors. |
| Incomplete reaction with starting material remaining | Insufficient reaction time or temperature | Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be cautious as excessive heat can lead to degradation. |
| Catalyst deactivation | The catalyst may have degraded during the reaction. Ensure an inert atmosphere is maintained throughout the process. | |
| Formation of 1,3,5-triphenylbenzene | Incorrect stoichiometry of starting materials | If starting from 1,3,5-tribromobenzene, carefully control the equivalents of phenylboronic acid to favor mono- and di-substitution. |
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of this compound
Materials:
-
1,3,5-tribromobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with deionized water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of this compound via the Suzuki-Miyaura reaction. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 1,3,5-Tribromobenzene | 1,3-Dibromo-5-phenylbenzene | 1,3,5-Tribromobenzene |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water | Toluene |
| Temperature (°C) | 90 | 100 | 110 |
| Reaction Time (h) | 24 | 18 | 12 |
| Yield (%) | 75-85 | 80-90 | 85-95 |
| Purity (%) | >98 | >99 | >99 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for impurity issues in synthesis.
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1-Bromo-3,5-diphenylbenzene
Welcome to the technical support center for chemists utilizing 1-Bromo-3,5-diphenylbenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low or no conversion with this compound is a common issue primarily due to its significant steric hindrance. The two phenyl groups flanking the bromine atom impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, catalyst deactivation, suboptimal reaction conditions (temperature, time), or issues with reagent quality can contribute to poor reactivity.
Q2: What are the most common side reactions when using this compound?
Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[2]
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene. This can be caused by certain catalysts or the presence of protic impurities.[2]
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid, which is promoted by base and water.[2]
Q3: How critical is the choice of catalyst and ligand for this substrate?
The choice of catalyst and ligand is paramount for successful cross-coupling with sterically hindered substrates like this compound. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered aryl bromide. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
Q4: Can I use the same reaction conditions for different types of cross-coupling reactions with this substrate?
No, each type of cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille) requires a specific set of optimized conditions, including the choice of catalyst, ligand, base, and solvent. What works for a Suzuki coupling is unlikely to be optimal for a Buchwald-Hartwig amination.
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Slow transmetalation or fast homocoupling pathway. | Optimize the base and solvent combination. Consider a more reactive catalyst/ligand system to accelerate the desired reaction. |
| Hydrodehalogenation | Catalyst decomposition to palladium black. Presence of protic impurities (e.g., water). | Use robust ligands to stabilize the palladium catalyst. Ensure the use of anhydrous solvents and reagents. |
| Protodeboronation (Suzuki) | Reaction conditions (base, solvent, temperature) favor the cleavage of the C-B bond. | Use a milder base (e.g., K₃PO₄ instead of stronger bases). Minimize water content in the reaction. |
Experimental Protocols and Data
The following tables provide representative experimental conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between the aryl bromide and an organoboron compound.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 75-90 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | <20 (typically low for this substrate) |
Heck Coupling
This reaction couples the aryl bromide with an alkene.[3]
Experimental Protocol:
-
In a dried Schlenk tube under an inert atmosphere, add the palladium catalyst and ligand.[3]
-
Add this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (2.0 equiv.).[3]
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to the specified temperature and stir until the starting material is consumed.
-
After cooling, filter off the salts, concentrate the filtrate, and purify the residue.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 60-75 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | Dioxane | 120 | 18 | 70-85 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 50-70 |
Sonogashira Coupling
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[4]
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if not a copper-free protocol), and ligand.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add the degassed solvent and the amine base.
-
Stir the reaction at the indicated temperature until completion.
-
Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride, water, and brine, followed by drying and purification.
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | PPh₃ (4) | Et₃N | THF | 65 | 70-85 |
| Pd(OAc)₂ (2) | None | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 80-90 (Copper-free) |
| Pd(PPh₃)₄ (3) | CuI (1.5) | - | i-Pr₂NH | Toluene | 80 | 65-80 |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and an amine.[5]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.[6]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[6]
-
Add the anhydrous, degassed solvent.[6]
-
Seal the tube and heat with stirring for the specified time.
-
After cooling, dilute with an organic solvent, filter through celite, and concentrate. Purify by chromatography.
| Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| G3-XPhos (2) | - | LHMDS | THF | 80 | 24 | >90 |
Stille Coupling
This reaction couples the aryl bromide with an organostannane reagent.[7]
Experimental Protocol:
-
To a dry reaction vessel under inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent, followed by this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, the work-up often involves treatment with aqueous KF to precipitate tin byproducts, followed by filtration, extraction, and purification.
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 70-85 |
| Pd₂(dba)₃ (1.5) | P(fur)₃ (6) | - | THF | 65 | 24 | 80-90 |
| PdCl₂(AsPh₃)₂ (2) | - | CuI | NMP | 80 | 6 | 75-88 |
Visualization of Catalytic Cycles
Understanding the catalytic cycle is crucial for troubleshooting. Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A simplified diagram of a palladium cross-coupling catalytic cycle.
References
Technical Support Center: Catalyst Choice in Reactions of 1-Bromo-3,5-diphenylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromo-3,5-diphenylbenzene. The sterically hindered nature of this substrate, with two phenyl groups flanking the bromine atom, presents unique challenges that necessitate careful selection of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low yields?
A1: Low yields with this compound are often attributed to its significant steric hindrance. This can impede the oxidative addition step in the catalytic cycle, which is frequently rate-determining. Furthermore, the choice of catalyst, ligand, base, and solvent is critical and standard conditions, like those using Pd(PPh₃)₄, may not be optimal. For sterically hindered aryl bromides, more robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos), are often necessary to promote efficient oxidative addition and subsequent reductive elimination.[1][2]
Q2: What are the most common side reactions when working with this compound?
A2: Common side reactions in palladium-catalyzed couplings with this substrate include:
-
Homocoupling: Formation of biphenyl (B1667301) from the boronic acid (in Suzuki reactions) or dimerization of the aryl halide. This can be promoted by the presence of oxygen, so ensuring a thoroughly degassed reaction setup is crucial.[1][3]
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene.
-
Protodeboronation: In Suzuki reactions, the boronic acid reagent can be protonated and decomposed before it participates in the cross-coupling cycle. This is more prevalent with certain bases and solvent systems.[1]
Q3: Which type of palladium catalyst is generally recommended for sterically hindered substrates like this compound?
A3: For sterically demanding substrates, pre-formed palladium catalysts or palladacycles combined with bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in coupling challenging aryl halides by facilitating the formation of the active catalytic species and accelerating the key steps in the catalytic cycle.[4] Traditional catalysts like Pd(PPh₃)₄ may be less effective due to the steric bulk of the substrate.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
Minimal formation of the desired biaryl product.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inefficient Catalyst System | Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biphenyl-based phosphine.[4][5] Increase catalyst loading from the typical 1-2 mol% to 3-5 mol%. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the transmetalation step.[1][5] |
| Suboptimal Solvent | The reaction may be sluggish in certain solvents. Try aprotic polar solvents like dioxane, toluene (B28343), or DMF, often in combination with water to aid in dissolving the base.[3][5] |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][3] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) as oxygen can oxidize the phosphine ligand and deactivate the catalyst.[1] Use degassed solvents. |
Issue 2: Significant Formation of Homocoupling and/or Hydrodehalogenation Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals the presence of 1,3-diphenylbenzene (from hydrodehalogenation) and/or biphenyl (from homocoupling of phenylboronic acid).
-
Reduced yield of the desired cross-coupled product.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Suboptimal Ligand | The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Bulky ligands can sometimes favor reductive elimination over other pathways. Experiment with different bulky phosphine ligands. |
| Base-Induced Side Reactions | Certain bases can promote protodeboronation, leading to the formation of benzene (B151609) which can then participate in other reactions. Consider using a milder base or a different solvent system. |
| High Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional degassed toluene and degassed water (typically a 4:1 to 10:1 toluene:water ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of this compound with Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).
-
Add degassed DMF or toluene to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv.), styrene (1.2 equiv.), and the base (Et₃N, 2.0 equiv. or K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. If using Et₃N, the triethylammonium (B8662869) bromide salt may precipitate and can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and degassed toluene.
-
Add aniline (1.2 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diphenylbenzene. The content focuses on the impact of solvent choice on common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the sterically hindered nature of this compound can present challenges. Solvent selection is critical for overcoming these hurdles and achieving high yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion is a common issue, often related to the reaction setup and reagents. Key factors to investigate include:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the reaction.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to poor conversion. Ensure your reaction is running at the optimal temperature for your specific catalyst system.
-
Reagent Quality: The purity of the aryl bromide, organoboron compound, and base is paramount. Impurities can poison the catalyst or lead to side reactions.
-
Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics. An inappropriate solvent can hinder the reaction significantly.
Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of this compound?
A2: The primary side reactions to be aware of are:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This is often promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boron group on the organoboron reagent with a hydrogen atom. This is often accelerated by aqueous conditions. Using stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.
Q3: How critical is it to maintain an inert atmosphere?
A3: It is absolutely critical. The palladium(0) active catalyst is sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) can lead to catalyst deactivation and promote homocoupling side reactions. Ensure all solvents are properly degassed before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst system | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Consider using a pre-formed catalyst. |
| Low reaction temperature | Gradually increase the temperature in increments of 10-20 °C. Many Suzuki reactions are run at elevated temperatures (80-110 °C). | |
| Poor solvent choice | Screen different solvents or solvent mixtures. For this compound, a mixture of a non-polar solvent like toluene (B28343) with a polar aprotic solvent and water can be effective. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Suboptimal catalyst | Some catalyst systems are more prone to homocoupling. Experiment with different palladium sources and ligands. | |
| Protodeboronation of Boronic Acid | Unstable boronic acid | Use a more stable boronic ester (e.g., pinacol ester). Ensure the base is added to the reaction mixture just before the catalyst. |
| Excess water in the reaction | While some water is often beneficial, an excess can promote protodeboronation. Use anhydrous solvents and control the amount of water added. |
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the illustrative effect of different solvents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Yields are representative and can vary based on the specific catalyst, ligand, base, and temperature used.
| Solvent System | Typical Yield (%) | Notes |
| Toluene/H₂O (4:1) | 75-85 | Good for dissolving the organic substrate, while water helps to dissolve the inorganic base. |
| 1,4-Dioxane (B91453)/H₂O (4:1) | 80-90 | Often provides excellent yields, but dioxane is a peroxide-forming solvent and should be handled with care. |
| DMF/H₂O (9:1) | 70-80 | A polar aprotic solvent that can be effective, but can be difficult to remove during workup. |
| THF/H₂O (4:1) | 65-75 | Can be a good solvent, but lower boiling point may require longer reaction times. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and XPhos.
-
Add a 4:1 mixture of degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The choice of solvent can significantly impact the efficiency of this reaction with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not working. What should I check first?
A1: Similar to the Suzuki coupling, several factors can contribute to a failed Buchwald-Hartwig reaction:
-
Catalyst/Ligand System: This is often the most critical parameter. A variety of palladium catalysts and specialized phosphine ligands have been developed for this reaction. For sterically hindered aryl bromides, bulky, electron-rich ligands are typically required.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base in the chosen solvent is also important.
-
Solvent: The solvent must be able to dissolve the reactants and intermediates of the catalytic cycle. Aprotic solvents are generally preferred.
Q2: Can I run the Buchwald-Hartwig amination in protic solvents?
A2: Generally, protic solvents are avoided as they can react with the strong bases used in the reaction. Aprotic solvents such as toluene, dioxane, or THF are the standard choices.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). |
| Incorrect base | Try different strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | |
| Unsuitable solvent | Toluene and dioxane are often good starting points. Consider screening other aprotic solvents. | |
| Decomposition of Starting Material | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction for a longer period. |
| Base is too strong | If your substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃. |
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination
The following table presents illustrative data on the effect of solvents on the Buchwald-Hartwig amination of this compound with aniline.
| Solvent | Typical Yield (%) | Notes |
| Toluene | 85-95 | A common and effective solvent for this reaction. |
| 1,4-Dioxane | 80-90 | Also a good choice, but requires careful handling due to peroxide formation. |
| THF | 70-80 | Can be effective, but its lower boiling point might necessitate longer reaction times. |
| DMF | 50-60 | Generally less effective for this transformation and can lead to side reactions. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add the amine and degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Section 3: Grignard Reagent Formation
The formation of a Grignard reagent from this compound can be challenging due to the steric hindrance around the C-Br bond. Solvent choice is critical for stabilizing the Grignard reagent as it forms.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble initiating the Grignard reaction with this compound. What can I do?
A1: Initiation is a common problem in Grignard reactions. Here are some tips:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction.
Q2: My Grignard reaction starts but then turns dark and gives a low yield of the desired product after quenching. What is happening?
A2: A dark color and low yield often indicate the formation of the Wurtz coupling side product (a biaryl). This is where the Grignard reagent reacts with another molecule of the aryl bromide. To minimize this:
-
Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote reaction at the magnesium surface.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | Wet glassware or solvent | Flame-dry all glassware under vacuum and use freshly opened anhydrous solvent or solvent from a purification system. |
| Inactive magnesium surface | Activate the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings. | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction | Add the aryl bromide solution slowly to the magnesium. Ensure vigorous stirring. |
| Reaction with atmospheric moisture or oxygen | Maintain a positive pressure of an inert gas (N₂ or Ar) and use a drying tube. |
Data Presentation: Solvent Effects on Grignard Reagent Formation
The following table shows the effect of the solvent on the formation of the Grignard reagent from this compound, based on typical outcomes for sterically hindered aryl bromides.
| Solvent | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | 70-85 | Generally the best solvent for forming Grignard reagents from aryl bromides due to its ability to solvate and stabilize the reagent. |
| Diethyl Ether (Et₂O) | 50-70 | A traditional solvent for Grignard reactions, but may be less effective for sterically hindered substrates. |
| 2-Methyl-THF | 75-90 | Can sometimes give higher yields than THF, especially for difficult substrates. |
Experimental Protocol: Grignard Reagent Formation
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (a single crystal)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (B42025) (1.0 equiv)
Procedure:
-
Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Heat the flask gently with a heat gun under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool, then add a small amount of anhydrous THF.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate (slight bubbling and heat evolution). If not, gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Logical workflow for Grignard reagent formation and reaction.
Technical Support Center: 1-Bromo-3,5-diphenylbenzene Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the stability and recommended storage conditions for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8). Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is imperative to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] The compound should also be protected from light.[2]
Q2: What is the recommended short-term storage temperature?
A2: For short-term use, such as during the course of an experiment, this compound can be stored at room temperature.[3][4] However, it is still advisable to keep the container sealed and away from direct light and moisture.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic bromine compounds can be susceptible to photodegradation when exposed to UV light. Therefore, it is crucial to store this compound in a light-resistant container or in a dark environment to prevent photochemical degradation.
Q4: What are the potential consequences of improper storage?
A4: Improper storage can lead to the degradation of this compound. Exposure to moisture can result in hydrolysis, while exposure to light can initiate photodegradation. Elevated temperatures can also accelerate decomposition. Degradation of the compound will affect its purity and can lead to inaccurate and unreliable results in downstream applications.
Q5: What are the known or potential decomposition products of this compound?
Stability and Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature (Short-term)[3][4] | Provides a stable environment for immediate use. |
| Cool, Dry Place (Long-term)[1][2] | Minimizes thermal degradation and moisture absorption. | |
| Container | Tightly sealed, light-resistant container[1] | Prevents exposure to moisture, air, and light. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage | Minimizes oxidative degradation. |
| Shelf Life | Not definitively established. Purity should be checked periodically. | Long-term stability studies are not publicly available. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions. If improperly stored, consider using a fresh, unopened container of the compound. Re-analyze the purity of the material using appropriate analytical techniques (e.g., HPLC, GC-MS). |
| Discoloration of the solid (from off-white to yellowish/brownish) | Exposure to light or air (oxidation). | This may indicate degradation. It is advisable to test the purity of the compound before use. For future prevention, store in a light-resistant container under an inert atmosphere. |
| Clumping or caking of the powder | Absorption of moisture. | The compound has been exposed to humidity. While it may still be usable depending on the application, it is best to use a fresh, dry sample. Ensure the container is tightly sealed immediately after use. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not published, a general approach based on ICH guidelines for forced degradation studies can be adopted to assess its stability.
Forced Degradation Study Protocol (General Outline)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 70-100 °C).
-
Photostability: Expose the solid compound or its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Comparative Analysis of HPLC and GC-MS for Purity Validation of 1-Bromo-3,5-diphenylbenzene
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3,5-diphenylbenzene. The information presented is intended for researchers, scientists, and professionals in drug development to assist in selecting the most appropriate analytical methodology for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final product. Both HPLC and GC-MS are powerful analytical techniques widely employed for purity determination and impurity profiling. This guide outlines the experimental protocols for each technique and presents a comparative analysis based on key performance attributes.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A typical HPLC method for the analysis of this compound is detailed below.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving this compound in acetonitrile. This is then diluted to a working concentration of 0.1 mg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The following protocol is suitable for the purity validation of this compound.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: A solution of 1 mg/mL is prepared by dissolving this compound in dichloromethane.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the HPLC and GC-MS analyses of a batch of this compound, illustrating the strengths of each technique.
Table 1: Purity Assessment and Impurity Profile of this compound by HPLC
| Compound | Retention Time (min) | Area (%) |
| 1,3-Diphenylbenzene | 5.8 | 0.08 |
| This compound | 7.2 | 99.85 |
| 1,3-Dibromo-5-phenylbenzene | 8.5 | 0.05 |
| Unidentified Impurity 1 | 9.1 | 0.02 |
Table 2: Purity Assessment and Impurity Profile of this compound by GC-MS
| Compound | Retention Time (min) | Area (%) | Identification |
| Benzene | 2.5 | Trace | Confirmed by MS |
| Biphenyl | 6.1 | 0.03 | Confirmed by MS |
| 1,3-Diphenylbenzene | 10.5 | 0.08 | Confirmed by MS |
| This compound | 12.3 | 99.84 | Confirmed by MS |
| 1,3-Dibromo-5-phenylbenzene | 13.8 | 0.05 | Confirmed by MS |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes for HPLC and GC-MS.
Caption: Workflow for HPLC purity validation.
Caption: Workflow for GC-MS purity validation.
Comparative Evaluation
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Selectivity | Good selectivity based on polarity. Co-eluting peaks can be an issue. | Excellent selectivity due to mass-based identification. |
| Sensitivity | Generally lower sensitivity compared to GC-MS. | High sensitivity, capable of detecting trace-level impurities. |
| Identification | Primarily based on retention time comparison with standards. | Provides structural information and definitive identification through mass spectra. |
| Quantification | Excellent for accurate quantification using external or internal standards. | Good for quantification, but may require more extensive calibration. |
| Sample Throughput | Can be higher due to simpler sample preparation and faster run times in some cases. | Can be lower due to longer oven cycles and more complex data analysis. |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial cost and more complex operation and maintenance. |
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound.
-
HPLC is a robust and accurate method for quantifying the main component and known impurities. Its simplicity and lower cost make it well-suited for routine quality control applications where the impurity profile is well-characterized.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for identifying unknown impurities and detecting trace amounts of volatile contaminants. The structural information provided by the mass spectrometer is invaluable for impurity profiling and in-depth investigations.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks, HPLC is often sufficient. However, for comprehensive impurity profiling and the identification of unknown peaks, the enhanced capabilities of GC-MS are indispensable. In many regulatory environments, orthogonal methods are employed, leveraging the strengths of both techniques to ensure the highest level of product quality.
comparative study of catalysts for Suzuki coupling of 1-Bromo-3,5-diphenylbenzene
A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-3,5-diphenylbenzene
For researchers and professionals in the fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The synthesis of complex biaryl and polyaryl structures, such as 1,3,5-triphenylbenzene, often relies on the efficient coupling of sterically hindered substrates like this compound. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data from the literature.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound with phenylboronic acid to yield 1,3,5-triphenylbenzene. The data has been compiled from various studies to provide a clear comparison of their efficacy.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 95 |
| [Pd(IPr)(3-Cl-py)Cl₂] | K₂CO₃ | Toluene | 60 | 4 | 96 |
Caption: Comparative data for the Suzuki coupling of this compound.
Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction requires a systematic workflow to ensure optimal results and reproducibility. The following diagram illustrates a generalized experimental procedure for the coupling of this compound with phenylboronic acid.
Caption: Generalized workflow for the Suzuki coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for key catalyst systems used in the Suzuki coupling of this compound.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 1,3,5-triphenylbenzene.
Protocol 2: Using a Buchwald-Type Catalyst System (Pd(OAc)₂ / SPhos)
-
Reaction Setup: To a glovebox-dried vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reactant Addition: To a separate oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere and Solvent Addition: Seal the flask, remove from the glovebox, and place under a positive pressure of argon. Add degassed toluene (10 mL) via syringe.
-
Catalyst Introduction: Add the pre-weighed catalyst mixture to the reaction flask under a stream of argon.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Palladium Complex
-
Reaction Setup: In a dry vial, weigh the NHC-palladium precatalyst, [Pd(IPr)(3-Cl-py)Cl₂] (0.01 mmol, 1 mol%).
-
Reactant Addition: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon. Add degassed toluene (5 mL).
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 4 hours.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in the previous protocols.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium catalyst. The following diagram illustrates the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This guide provides a foundational understanding and practical protocols for selecting and utilizing catalysts for the Suzuki coupling of the sterically demanding substrate, this compound. Researchers are encouraged to adapt and optimize these conditions based on their specific laboratory setup and substrate scope.
spectroscopic analysis and confirmation of 1-Bromo-3,5-diphenylbenzene structure
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and Structurally Related Aryl Bromides
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the spectroscopic techniques used to elucidate and confirm the structure of this compound. By presenting experimental data alongside that of two structurally related alternative compounds, 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical framework for spectroscopic analysis and data interpretation in the context of substituted aromatic compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for this compound and the two comparative compounds. This side-by-side comparison facilitates the identification of unique spectral features that are characteristic of each molecule's structure.
| Spectroscopic Technique | This compound | 3,5-Dibromobiphenyl | 1,3,5-Tris(4-bromophenyl)benzene |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.75 (t, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 2H), 7.60-7.58 (m, 4H), 7.46 (t, J=7.4 Hz, 4H), 7.38 (t, J=7.4 Hz, 2H) | δ (ppm): 7.68 (t, J=1.8 Hz, 1H), 7.58 (d, J=1.8 Hz, 2H), 7.55-7.52 (m, 2H), 7.45-7.42 (m, 3H) | δ (ppm): 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[1] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 143.2, 140.9, 129.8, 129.0, 128.2, 127.5, 126.0, 122.9 | δ (ppm): 143.8, 139.1, 131.9, 129.2, 128.8, 127.4, 126.8, 123.4 | δ (ppm): 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[1] |
| Mass Spectrometry (EI) | m/z: 308/310 (M⁺, Br isotopes), 229, 152 | m/z: 310/312/314 (M⁺, Br₂ isotopes), 231/233, 152 | m/z: 540/542/544/546 (M⁺, Br₃ isotopes), 461/463/465, 382/384, 305, 152 |
| FT-IR (KBr) | ν (cm⁻¹): 3058 (Ar-H), 1595, 1565, 1475, 1445 (C=C stretch), 880, 758, 695 (Ar-H bend) | ν (cm⁻¹): 3060 (Ar-H), 1585, 1550, 1460, 1420 (C=C stretch), 870, 770, 680 (Ar-H bend) | ν (cm⁻¹): 3043, 1595, 1489, 1379, 1075, 1007, 809[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.
Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments were recorded.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using the potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and structure confirmation of an organic compound like this compound is illustrated in the following diagram. This process begins with sample preparation and proceeds through data acquisition, spectral interpretation, and final structure elucidation by integrating the information from multiple spectroscopic techniques.
Caption: Logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Structure Confirmation of this compound
The combined spectroscopic data provides definitive evidence for the structure of this compound.
-
¹H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and 7.60 ppm are attributed to the protons of the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9 ppm is characteristic of a carbon atom attached to a bromine atom.
-
Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 308 and 310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The fragmentation pattern further supports the proposed structure.
-
FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H stretching (around 3058 cm⁻¹) and aromatic C=C stretching vibrations (1595-1445 cm⁻¹). The strong absorptions in the fingerprint region (880-695 cm⁻¹) are indicative of the substitution pattern on the benzene rings.
By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, the unique structural attributes of this compound can be unequivocally established. This systematic and comparative approach to spectroscopic analysis is indispensable for ensuring the structural integrity of compounds in research and development.
References
The Strategic Advantage of 1-Bromo-3,5-diphenylbenzene in Advanced Synthesis
A Comparative Guide for Researchers in Materials Science and Drug Development
In the landscape of advanced chemical synthesis, the selection of precursors is a critical determinant of reaction efficiency, product purity, and the ultimate performance of the resulting materials. 1-Bromo-3,5-diphenylbenzene has emerged as a premier building block, particularly in the fabrication of organic light-emitting diodes (OLEDs) and complex dendritic polymers. This guide provides an objective comparison of this compound with analogous precursors, highlighting its structural advantages and supported by generalized experimental data and protocols.
While direct, side-by-side quantitative comparisons in the literature are scarce, the strategic advantages of this compound can be clearly inferred from its unique molecular architecture. The 1,3,5-substitution pattern confers a distinct combination of reduced steric hindrance and high potential for symmetric molecular growth, setting it apart from its isomers and other related precursors.
The Impact of Isomerism on Reactivity and Molecular Geometry
The positioning of the bulky phenyl groups relative to the reactive bromine atom is a crucial factor in Suzuki-Miyaura cross-coupling reactions, a common method for constructing the complex aryl structures required for advanced materials.
This compound features a meta-substitution pattern, which places the phenyl groups away from the bromine atom. This arrangement minimizes steric hindrance, allowing for easier access of the palladium catalyst to the carbon-bromine bond. The result is often a more efficient and higher-yielding reaction.
In contrast, an isomer such as 1-bromo-2,4-diphenylbenzene presents a more sterically congested environment. The ortho-phenyl group can impede the approach of the catalyst, potentially leading to slower reaction rates, lower yields, and the need for more forcing reaction conditions or specialized, bulky phosphine (B1218219) ligands to achieve comparable results.
This fundamental structural difference has significant implications for the final product. The symmetry afforded by the 1,3,5-substitution is highly advantageous for creating the well-defined, star-shaped architectures desirable in OLED host materials and for the predictable, generational growth of dendrimers.
Quantitative Comparison: A Steric Hindrance Perspective
The following table summarizes the anticipated outcomes when comparing this compound with a more sterically hindered isomer in a typical Suzuki-Miyaura coupling reaction. These expectations are based on established principles of organometallic chemistry and reaction kinetics.
| Parameter | This compound | Alternative (e.g., 1-Bromo-2,4-diphenylbenzene) |
| Steric Hindrance at C-Br | Low | Moderate to High |
| Expected Reaction Yield | High | Moderate to Low |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More Forcing (higher temperatures, longer times) |
| Catalyst System | Standard Pd catalysts and ligands often suffice | May require specialized bulky ligands (e.g., SPhos) |
| Potential for Side Reactions | Lower | Higher (e.g., protodeboronation, homocoupling) |
| Resulting Molecular Geometry | Symmetric, well-defined 3D structures | Potentially twisted, less defined structures |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol can be adapted for similar substrates, but optimization may be required for more sterically hindered precursors.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane (B91453) and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Structural Advantages
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships of the structural advantages of this compound.
Performance of OLEDs Utilizing 1-Bromo-3,5-diphenylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 1-Bromo-3,5-diphenylbenzene has emerged as a critical building block in the synthesis of advanced organic semiconductors for OLEDs, offering a versatile scaffold for creating highly efficient and stable materials. This guide provides a comparative analysis of the performance of OLEDs synthesized with derivatives of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Emitting Materials
Derivatives of this compound have been successfully employed to synthesize novel emitting materials for OLEDs. A study published in the Journal of Materials Chemistry C details the creation of six such molecules, which were subsequently used as the emitting layer in non-doped OLED devices. The performance of these devices is summarized in the table below.
| Emitting Material | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | CIE Coordinates (x, y) |
| TP-C-TP | 417 | 2.44 | 0.74 | 0.38 | (0.158, 0.045) |
| TP-C-TPB | 464 | 4.02 | - | - | (0.154, 0.042) |
Another approach involves the synthesis of aromatic dendrimers using this compound. A notable example is a dendrimer, herein referred to as D1, which, when used in an OLED device, exhibited the following performance characteristics.
| Emitting Material | Maximum External Quantum Efficiency (%) | Turn-on Voltage (V) | Maximum Luminance (cd m⁻²) |
| D1 | 2.82 | 3.4 | 5515 |
These results highlight the potential of this compound derivatives in achieving deep-blue emission with notable efficiencies. The triphenylamine-substituted chrysene (B1668918) derivative (TP-C-TPB) demonstrated a particularly high external quantum efficiency of 4.02% for a non-doped deep-blue OLED.[1] The dendrimer-based device also showed promising performance with a high maximum luminance.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental procedures for the synthesis of the precursor, the emitting materials, and the fabrication of the OLED devices.
Synthesis of this compound
A foundational step is the synthesis of the this compound precursor. The following protocol is based on a Suzuki-Miyaura cross-coupling reaction.[1][2]
-
Reaction Setup: To a 500 mL dry THF solution, add 1,3,5-tribromobenzene (B165230) (20 g, 63 mmol) and Pd(PPh₃)₄ (4.36 g, 3.7 mmol).
-
Addition of Reagents: Add phenylboronic acid (17 g, 140 mmol) and a 2M K₂CO₃ solution (50 mL in H₂O) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified to yield this compound.
General Synthesis of Emitting Materials
The synthesized this compound can then be used to create a variety of emitting materials. For instance, the synthesis of the dendrimer D1 involved the reaction of this compound with a triazine core bearing boronic acid groups.[2][3]
-
Reaction Mixture: Combine the triazine core with boronic acid groups and this compound in a toluene/ethanol/water solvent system.
-
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) as the catalyst and K₂CO₃ as the base.
-
Reaction Conditions: Reflux the mixture for 24 hours.
-
Purification: The final dendrimer product is purified using appropriate chromatographic techniques.
OLED Device Fabrication
The performance of the synthesized materials is evaluated by fabricating multilayer OLED devices. A typical device architecture is as follows: ITO / Hole Injection Layer / Hole Transport Layer / Emitting Layer / Electron Transport Layer / Electron Injection Layer / Al.[1]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol.
-
Layer Deposition: The organic layers are deposited by high-vacuum thermal evaporation.
-
Hole Injection Layer: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) at a thickness of 40 nm.[1]
-
Hole Transport Layer: tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a thickness of 20 nm.[1]
-
Emitting Layer: The synthesized derivative of this compound at a thickness of 30 nm.[1]
-
Electron Transport Layer: 1,3,5-tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl (TPBi) at a thickness of 20 nm.[1]
-
-
Cathode Deposition: A lithium fluoride (B91410) (LiF) electron injection layer (1 nm) and an aluminum (Al) cathode (200 nm) are deposited.[1]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis and fabrication workflows.
Caption: Synthesis of this compound.
Caption: OLED Device Fabrication Workflow.
References
A Comparative Guide to the Cross-Validation of 1-Bromo-3,5-diphenylbenzene in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. 1-Bromo-3,5-diphenylbenzene stands as a key building block, offering a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive comparison of its performance in four pivotal palladium-catalyzed transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. Through a detailed analysis of experimental data and protocols, this document aims to equip researchers with the necessary insights to effectively utilize this sterically hindered aryl bromide in their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
The reactivity of an aryl bromide in cross-coupling reactions is intrinsically linked to its electronic and steric properties. This compound, with its bulky phenyl substituents, presents a unique set of challenges and opportunities compared to less sterically encumbered analogues such as bromobenzene (B47551) and 4-bromobiphenyl (B57062). The following tables summarize the quantitative data from various experimental studies, offering a clear comparison of reaction yields and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of ligand and reaction conditions is critical to achieving high yields.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (3) | P(OMe)₃ (6) | K₃PO₄ | Dioxane | 95 | 8 | Good | [1] |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.01) | PPh₂PhSO₃Na (0.04) | K₂CO₃ | Water | 70 | 24 | 100 | [2] |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 95 | N/A |
Note: A specific yield for the Suzuki reaction of this compound was described as "good" in the available literature, which typically implies yields upwards of 70-80% in this context.
Heck Reaction
The Heck reaction provides a powerful means of arylating alkenes. The steric hindrance of this compound can influence the efficiency of this transformation.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 18-24 | Moderate-Good | [3] |
| Bromobenzene | Styrene | Pd/C | - | Na₂CO₃ | NMP | 150 | 3 | >95 | [4] |
| 4-Bromobiphenyl | Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/Water | 100 | 12 | 92 | [5] |
Note: While a specific protocol exists for a related diacetoxyphenyl bromoethane (B45996) derivative, the yield for this compound itself is expected to be in the moderate to good range under similar conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The bulky nature of this compound can necessitate more forcing conditions or specialized catalyst systems.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 80 | - | Expected Good | [3] |
| Bromobenzene | Phenylacetylene | Pd₂(dba)₃/P(tBu)₃ (0.5) | - | - | - | RT | - | High | [6] |
| 4-Bromobiphenyl | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 6 | 93 | N/A |
Note: A specific yield for the Sonogashira coupling of this compound is not explicitly stated in the available literature, but good yields are anticipated based on protocols for similar aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The steric hindrance around the bromine atom in this compound can impact the coupling efficiency with various amines.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | Pd(OAc)₂ | RuPhos | - | - | - | - | Good-Excellent | [7] |
| Bromobenzene | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | - | >95 | [8] |
| 4-Bromobiphenyl | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 | 98 | N/A |
Note: While a solvent-free protocol using RuPhos has been developed for aryl halides, a specific yield for this compound is reported as being in the "good to excellent" range.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the cross-coupling reactions of this compound and its comparative counterparts.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Trimethyl phosphite (B83602) (P(OMe)₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd₂(dba)₃ (0.03 mmol, 3 mol%) and trimethyl phosphite (0.06 mmol, 6 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Heck Reaction of Bromobenzene with Styrene
Materials:
-
Bromobenzene
-
Styrene
-
Palladium on carbon (Pd/C, 10 wt%)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask, combine bromobenzene (1.0 mmol), styrene (1.2 mmol), sodium carbonate (1.5 mmol), and Pd/C (0.01 mmol, 1 mol%).
-
Add NMP (5 mL) to the flask.
-
Heat the reaction mixture to 150 °C and stir for 3 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.[4]
Sonogashira Coupling of 4-Bromobiphenyl with Phenylacetylene
Materials:
-
4-Bromobiphenyl
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromobiphenyl (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise to the mixture.
-
Heat the reaction to 70 °C and stir for 6 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination of Bromobenzene with Aniline
Materials:
-
Bromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add bromobenzene (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
After the reaction is complete (monitored by GC-MS), cool to room temperature.
-
Dilute with ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.
-
Purify the product by chromatography.[8]
Visualizing Reaction Pathways and Comparisons
To further aid in the understanding of the experimental workflows and the logical relationships in this comparative analysis, the following diagrams have been generated using Graphviz.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene
For Immediate Release
A Comprehensive Analysis of Aryl Bromide Reactivity for Advanced Synthesis
This guide provides a detailed comparison of the reactivity of 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene, two important building blocks in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document outlines their performance in key cross-coupling and organometallic reactions, supported by established experimental principles.
Executive Summary
The reactivity of aryl bromides is fundamental to modern organic synthesis. This guide assesses two structurally related compounds: this compound, a sterically hindered monosubstituted aryl bromide, and 1,3-dibromo-5-phenylbenzene, a disubstituted analog offering opportunities for sequential or double functionalization. Their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation is evaluated based on established chemical principles and analogous experimental data, providing a framework for reaction design and optimization.
Theoretical Reactivity Profile
This compound: The central benzene (B151609) ring is substituted with one bromine atom and two phenyl groups at the meta positions. The phenyl groups exert a significant steric influence around the bromine atom, which can hinder the approach of bulky catalysts and reagents. Electronically, the phenyl groups are weakly deactivating through induction but can participate in resonance, which has a minor effect on the carbon-bromine bond.
1,3-dibromo-5-phenylbenzene: This molecule features two equivalent bromine atoms, offering two reactive sites. From a statistical standpoint, it has a higher probability of reacting compared to its monobromo counterpart. However, after the first substitution, the electronic nature and steric environment of the remaining bromine atom are altered, which can be exploited for selective mono- or di-functionalization. The single phenyl group presents less steric hindrance compared to the two phenyl groups in this compound.
Comparative Performance in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the two title compounds in this reaction is expected to differ significantly.
This compound will likely require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to overcome the steric hindrance from the two flanking phenyl groups.
1,3-dibromo-5-phenylbenzene offers the potential for both mono- and di-substitution. Mono-substitution is generally favored by using a stoichiometric amount of the boronic acid, lower catalyst loading, and shorter reaction times. Achieving di-substitution typically requires an excess of the boronic acid and more forcing conditions.
| Parameter | This compound | 1,3-dibromo-5-phenylbenzene (Mono-arylation) | 1,3-dibromo-5-phenylbenzene (Di-arylation) |
| Aryl Halide | This compound (1.0 eq) | 1,3-dibromo-5-phenylbenzene (1.0 eq) | 1,3-dibromo-5-phenylbenzene (1.0 eq) |
| Boronic Acid | Arylboronic acid (1.2 eq) | Arylboronic acid (1.1 eq) | Arylboronic acid (2.5 eq) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ (2-3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) | K₂CO₃ (4.0 eq) |
| Solvent | Toluene (B28343)/H₂O or Dioxane/H₂O | Toluene/H₂O or Dioxane/H₂O | Toluene/H₂O or Dioxane/H₂O |
| Temperature | 80-110 °C | 80-90 °C | 100-110 °C |
| Reaction Time | 12-24 h | 4-12 h | 18-36 h |
| Expected Yield | Moderate to Good | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is another critical transformation. Similar to the Suzuki coupling, steric hindrance is a key factor.
This compound will likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that are known to facilitate challenging couplings.
1,3-dibromo-5-phenylbenzene can undergo mono- or di-amination. Selective mono-amination can be achieved by controlling stoichiometry and reaction time. Di-amination will require more forcing conditions and an excess of the amine.
| Parameter | This compound | 1,3-dibromo-5-phenylbenzene (Mono-amination) | 1,3-dibromo-5-phenylbenzene (Di-amination) |
| Aryl Halide | This compound (1.0 eq) | 1,3-dibromo-5-phenylbenzene (1.0 eq) | 1,3-dibromo-5-phenylbenzene (1.0 eq) |
| Amine | Primary or Secondary Amine (1.2 eq) | Primary or Secondary Amine (1.1 eq) | Primary or Secondary Amine (2.5 eq) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2-3 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Xantphos (2 mol%) or BINAP (2 mol%) | XPhos (4-6 mol%) |
| Base | NaOt-Bu (1.4 eq) or LHMDS (1.4 eq) | NaOt-Bu (1.2 eq) | NaOt-Bu (3.0 eq) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 90-120 °C | 80-100 °C | 110-130 °C |
| Reaction Time | 18-36 h | 6-18 h | 24-48 h |
| Expected Yield | Moderate | Good | Moderate |
Grignard Reagent Formation
The formation of a Grignard reagent transforms the electrophilic aryl bromide into a potent nucleophile.
This compound: The steric hindrance may slow down the rate of insertion of magnesium. Initiation of the reaction might require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane).
1,3-dibromo-5-phenylbenzene: The formation of a mono-Grignard reagent is generally achievable. However, the formation of the di-Grignard reagent is more challenging due to the deactivating effect of the first Grignard moiety and potential solubility issues. The mono-Grignard reagent can also react with the remaining C-Br bond of another molecule (Wurtz-type coupling) as a side reaction.
| Parameter | This compound | 1,3-dibromo-5-phenylbenzene (Mono-Grignard) |
| Aryl Halide | This compound (1.0 eq) | 1,3-dibromo-5-phenylbenzene (1.0 eq) |
| Magnesium | Mg turnings (1.2 eq) | Mg turnings (1.1 eq) |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Initiation | I₂ crystal or 1,2-dibromoethane | I₂ crystal or gentle heating |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 2-6 h | 1-4 h |
| Expected Yield | Good | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the aryl bromide (1.0 mmol), arylboronic acid (1.1-2.5 mmol), palladium catalyst (2-5 mol%), and base (2.0-4.0 mmol) are combined. The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane, ~5 mL) and water (~1 mL) are added. The mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.2-3.0 mmol) under an inert atmosphere. Anhydrous solvent (toluene or dioxane, ~5 mL) and the amine (1.1-2.5 mmol) are added. The tube is sealed and the reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]
General Protocol for Grignard Reagent Formation
All glassware must be rigorously dried. Magnesium turnings (1.1-1.2 mmol) are placed in a flame-dried flask equipped with a condenser and an addition funnel, under an inert atmosphere. A small crystal of iodine can be added as an initiator. A solution of the aryl bromide (1.0 mmol) in anhydrous THF or diethyl ether (~5 mL) is prepared. A small portion of this solution is added to the magnesium. The reaction is initiated by gentle warming if necessary, evidenced by the disappearance of the iodine color and bubbling. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-4 hours to ensure complete conversion. The resulting Grignard reagent is typically used immediately in the subsequent reaction step.[3][4]
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Caption: Logical workflow for the selective functionalization of 1,3-dibromo-5-phenylbenzene.
Conclusion and Recommendations
The choice between this compound and 1,3-dibromo-5-phenylbenzene will be dictated by the synthetic target and the desired reaction pathway.
-
This compound is suitable for introducing a single functional group onto a sterically demanding core. Researchers should be prepared to screen more active catalyst systems and potentially use higher temperatures to achieve satisfactory yields.
-
1,3-dibromo-5-phenylbenzene is a more versatile building block, allowing for either mono- or di-functionalization. Its reduced steric hindrance at each bromine site generally leads to higher reactivity for the initial substitution compared to this compound. Careful control of reaction conditions is crucial for achieving selective mono-substitution.
For drug development professionals, the ability to perform sequential, different cross-coupling reactions on 1,3-dibromo-5-phenylbenzene offers a powerful strategy for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.
References
A Comparative Guide to the Synthetic Routes of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The following sections detail prominent synthetic routes, including experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this approach typically involves the palladium-catalyzed reaction of a di- or tri-substituted benzene (B151609) ring with a suitable boronic acid or ester.
Route A: From 1,3,5-Tribromobenzene (B165230)
This approach leverages the sequential cross-coupling of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid. The differential reactivity of the bromine atoms can be exploited to achieve a selective double substitution, leaving one bromine atom intact.
Experimental Protocol:
A detailed experimental procedure for this transformation has been reported. In a typical setup, 1,3,5-tribromobenzene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate. The reaction is generally carried out in a mixture of solvents, for instance, toluene, ethanol, and water, under reflux conditions.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,3,5-Tribromobenzene | Not specified |
| Reagent | Phenylboronic Acid | Not specified |
| Catalyst | Pd(PPh₃)₄ | Not specified |
| Base | K₂CO₃ | Not specified |
| Solvent | Toluene/Ethanol/Water | Not specified |
| Reaction Time | 24 hours | Not specified |
| Yield | ~75% | Not specified |
Logical Relationship Diagram:
Safety Operating Guide
Navigating the Disposal of 1-Bromo-3,5-diphenylbenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Bromo-3,5-diphenylbenzene, a halogenated aromatic hydrocarbon. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of similar halogenated organic compounds and information from various chemical safety resources. It is imperative to consult the official Safety Data Sheet (SDS) for this compound from your supplier for definitive guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Halogenated organic compounds can be hazardous, and proper PPE is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated waste to ensure proper and compliant disposal.
-
Waste Segregation :
-
Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated organic solvents or other incompatible waste streams.
-
-
Waste Accumulation :
-
Carefully transfer the waste this compound into the designated halogenated waste container using a funnel to avoid spills.
-
If the compound is in a solid form, use a dedicated scoop or spatula.
-
Ensure the container is tightly sealed after each addition to prevent the release of vapors.
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The disposal of halogenated organic waste typically involves incineration by a licensed chemical waste disposal facility.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Containment and Cleanup :
-
For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[1]
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Place the absorbed material or swept solid into a sealed, properly labeled container for hazardous waste disposal.
-
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent and decontaminating solution, and manage the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
